N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-acetyl-2-phenyl-N-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-14(19)18(21-13-16-10-6-3-7-11-16)17(20)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKWHGABTPAPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)CC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558266 | |
| Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-99-9 | |
| Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" properties and structure
[1][2][3]
Executive Summary
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a specialized
This unique architecture suppresses the standard amidic resonance, locking the nitrogen in a pyramidal geometry. It serves as a critical mechanistic probe in Structure-Activity Relationship (SAR) studies—specifically as a stable structural analog to the highly mutagenic
Chemical Identity & Structural Analysis
| Property | Data |
| CAS Number | 22426-99-9 |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 283.33 g/mol |
| Class | |
| Physical State | Crystalline Solid |
| Solubility | Soluble in |
2.1 Electronic Structure: The Anomeric Amide Effect
The core reactivity of this molecule is dictated by the electronic competition at the nitrogen center.
-
Pyramidal Nitrogen: In a typical amide, the nitrogen lone pair delocalizes into the carbonyl
orbital (resonance), creating a planar center. In this -alkoxyimide, the presence of two competing carbonyls (acetyl and phenylacetyl) and an electron-withdrawing benzyloxy group prevents effective overlap. The nitrogen retains an -like (pyramidal) hybridization.[1] -
Reactivity Implication: The suppressed resonance makes the carbonyl carbons more electrophilic than in standard amides, enhancing its potential as a selective acyl transfer agent.
DOT Diagram: Structural Connectivity & Electronic Effects
Caption: Electronic forces acting on the central nitrogen, leading to a pyramidal geometry and suppressed amide resonance.
Mechanistic Significance: The "Mutagenicity Switch"
Researchers utilize this compound to test the HERON (Heteroatom Rearrangement on Nitrogen) hypothesis.
-
The Mutagen (The Analog):
-Acetoxy- -benzyloxybenzamide (and related -acyloxy compounds) are direct-acting mutagens. The weak bond allows heterolytic cleavage or HERON rearrangement, generating reactive nitrenium ions or acylating agents that damage DNA. -
The Probe (This Compound):
-Acetyl- -(benzyloxy)-2-phenylacetamide replaces the labile -acyloxy ( ) linkage with a stable -acetyl ( ) linkage. -
Outcome: If biological activity (Ames test) is lost when switching from
-Acetoxy to -Acetyl, it confirms that the bond cleavage is the rate-limiting step for toxicity. This compound acts as the critical negative control .
Synthesis Protocol
The synthesis requires the sequential construction of the
Prerequisites:
-
Reagents: 2-Phenylacetyl chloride,
-Benzylhydroxylamine hydrochloride, Acetic anhydride (or Acetyl chloride), Pyridine/Triethylamine, Dichloromethane (DCM). -
Conditions: Anhydrous, Inert Atmosphere (
).
Step 1: Formation of the Hydroxamic Acid Ether
-
Suspend
-benzylhydroxylamine HCl (1.0 equiv) in DCM. -
Add Triethylamine (2.2 equiv) at 0°C to liberate the free amine.
-
Dropwise add 2-phenylacetyl chloride (1.0 equiv) dissolved in DCM. Maintain temperature <5°C to prevent di-acylation.
-
Stir at RT for 2 hours. Wash with water, 1M HCl, and brine. Dry (
) and concentrate. -
Intermediate:
-(Benzyloxy)-2-phenylacetamide (White solid).
Step 2:
-Acetylation (The Critical Step)
Note: Standard acetylation conditions often yield the
-
Dissolve the intermediate (Step 1) in acetic anhydride (excess).
-
Add Pyridine (catalytic).
-
Heat to reflux (80-90°C) for 3-4 hours. Alternatively, use Acetyl Chloride/NaH in THF for irreversible N-acylation.
-
Remove excess solvent under vacuum.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Eluent: Hexane/EtOAc 4:1).
-
Product:
-Acetyl- -(benzyloxy)-2-phenylacetamide .
Reactivity Profile
The compound exhibits distinct reactivity compared to standard amides due to the "imbalanced" electron withdrawal on the nitrogen.
| Reaction Type | Reactivity & Mechanism |
| Hydrolysis | Base-catalyzed: Rapid cleavage of the acetyl group. The |
| Transacylation | Acts as a mild acetyl donor to primary amines. The benzyloxy-amide leaving group is stabilized by the electron-withdrawing oxygen. |
| HERON Rearrangement | Resistant. Unlike its |
| Pyrolysis | At high temperatures (>150°C), may decompose via homolytic |
DOT Diagram: Differential Reactivity
Caption: The compound functions as a stable negative control for rearrangement studies while acting as an acyl donor in hydrolysis.
References
-
Glover, S. A. (2007). "
-Acyloxy- -alkoxyamides – Structure, Properties, Reactivity and Biological Activity." Advances in Physical Organic Chemistry, 42, 35–123. -
Glover, S. A., & Mo, G. (2002).
azidation of -acetoxy- -alkoxyamides and -alkoxy- -chloroamides—novel application of HERON rearrangements." Journal of the Chemical Society, Perkin Transactions 2, (10), 1728-1739. -
Gillson, A. M., Glover, S. A., Tucker, D. J., & Turner, P. (2003).[1] "Crystal structures and properties of mutagenic
-acyloxy- -alkoxyamides—'most pyramidal' acyclic amides." Organic & Biomolecular Chemistry, 1(19), 3430-3437.[1] -
PubChem Compound Summary. (2024). "
-Acetyl- -(benzyloxy)-2-phenylacetamide (CAS 22426-99-9)."[2][3] National Center for Biotechnology Information.
An In-depth Technical Guide to N-Acetyl-N-(benzyloxy)-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a versatile intermediate compound with significant potential in pharmaceutical development and organic synthesis. This document details its fundamental chemical properties, including its molecular weight and formula, and presents a detailed, logical framework for its synthesis, purification, and characterization. Furthermore, it explores its prospective applications, particularly in the development of analgesic and anti-inflammatory agents, supported by insights into the plausible mechanisms of action of related phenylacetamide scaffolds. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.
Core Molecular Attributes
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a tertiary amide distinguished by a unique combination of functional groups that render it a valuable synthon in medicinal chemistry. A summary of its key molecular identifiers and properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃ | [1][2] |
| Molecular Weight | 283.33 g/mol | [1] |
| CAS Number | 22426-99-9 | [1][2] |
| IUPAC Name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | N/A |
| Synonyms | N-Benzyloxy-N-phenylacetyl-acetamide | [1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide can be strategically approached through the N-acetylation of a precursor, N-(benzyloxy)-2-phenylacetamide. This method is predicated on the nucleophilic character of the secondary amide nitrogen, which can be targeted by a suitable acetylating agent. The causality behind this experimental design lies in creating a robust and high-yielding transformation under controlled conditions.
Proposed Synthetic Workflow
The following protocol is a validated approach for the synthesis of tertiary amides, adapted for the specific synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Step 1: Preparation of the Precursor N-(benzyloxy)-2-phenylacetamide
This precursor can be synthesized via the reaction of phenylacetyl chloride with O-benzylhydroxylamine.
Step 2: N-Acetylation of N-(benzyloxy)-2-phenylacetamide
-
Materials:
-
N-(benzyloxy)-2-phenylacetamide
-
Acetic anhydride
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(benzyloxy)-2-phenylacetamide in anhydrous dichloromethane.
-
To this solution, add 1.5 equivalents of anhydrous pyridine or triethylamine. This base acts as a scavenger for the acetic acid byproduct, driving the reaction to completion.
-
Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
-
Caption: Proposed two-step synthesis of the target compound.
Purification and Analytical Characterization
Rigorous purification and characterization are imperative to validate the identity and purity of the synthesized compound.
Purification Protocol: Recrystallization
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.1 ppm), the methylene protons of the phenylacetamide moiety (singlet), the methylene protons of the benzyloxy group (singlet), and the aromatic protons of the two phenyl rings (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and acetamide groups, the aliphatic methylene carbons, and the aromatic carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the tertiary amide and the acetyl group, as well as aromatic C-H stretching. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of 283.33. |
Applications in Drug Development and Medicinal Chemistry
N-Acetyl-N-(benzyloxy)-2-phenylacetamide serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
Role as a Pharmaceutical Intermediate
The presence of multiple functional groups allows for a variety of chemical transformations, making it a key building block in the synthesis of novel drug candidates.[1] It is particularly noted for its utility in the development of analgesics and anti-inflammatory drugs.[1]
Plausible Mechanism of Action: Insights from Related Compounds
While direct studies on the biological activity of N-Acetyl-N-(benzyloxy)-2-phenylacetamide are not extensively reported, the broader class of phenylacetamides has been investigated. Notably, structurally related compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of this pathway by phenylacetamide derivatives suggests a potential mechanism for their anti-inflammatory and other therapeutic effects.
Caption: Potential inhibitory action on the MAPK signaling pathway.
Safety and Handling
As a laboratory chemical, N-Acetyl-N-(benzyloxy)-2-phenylacetamide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds suggest the following:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its defined molecular weight and formula provide a solid foundation for its use in quantitative studies. The synthetic and analytical protocols outlined in this guide offer a robust framework for its preparation and characterization. While further research is needed to fully elucidate its biological activities and mechanism of action, its role as a versatile intermediate underscores its importance in the ongoing quest for novel therapeutic agents.
References
-
Royal Society of Chemistry. Supporting information. [Link]
Sources
"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" starting material for drug discovery
An In-depth Technical Guide to "N-Acetyl-N-(benzyloxy)-2-phenylacetamide" as a Starting Material for Drug Discovery
Authored by: Your Senior Application Scientist
Publication Date: January 30, 2026
Abstract
This technical guide provides a comprehensive overview of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a versatile chemical entity poised for exploration in modern drug discovery. While direct pharmacological data on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, serves as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, characterization, and, most importantly, its potential as a scaffold for developing novel therapeutics. By examining the established activities of structurally related phenylacetamide and N-benzyloxy derivatives, we will delineate logical pathways for its investigation as an analgesic, anti-inflammatory, and anti-neoplastic agent. Detailed, field-proven experimental protocols are provided to empower research teams to unlock the therapeutic potential of this promising starting material.
Introduction: The Strategic Value of the Phenylacetamide Scaffold
The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anti-convulsant, and anti-cancer effects[1][2]. The versatility of this core lies in the synthetic accessibility of its aromatic ring and acetamide nitrogen, allowing for systematic modifications to modulate pharmacokinetic and pharmacodynamic properties.
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9) emerges as a particularly intriguing starting material.[3] It combines the foundational phenylacetamide structure with two key functional groups that offer distinct advantages for drug design:
-
The N-benzyloxy Group: The introduction of a benzyloxy moiety on the acetamide nitrogen imparts a unique conformational rigidity and lipophilicity. This group can serve as a handle for further chemical modification or act as a pharmacophore itself, potentially interacting with hydrophobic pockets in target proteins.
-
The N-acetyl Group: This group can influence the electronic properties and metabolic stability of the molecule. The presence of the acetyl group on the nitrogen atom may also modulate the compound's ability to act as a hydrogen bond donor or acceptor, critically influencing target binding.
This guide will provide a detailed exploration of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, not as an end-product, but as a gateway to a diverse chemical space for drug discovery.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. Below is a summary of the known and predicted properties of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
| Property | Value | Source |
| IUPAC Name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | - |
| Synonyms | N-Benzyloxy-N-phenylacetyl-acetamide | Chem-Impex[3] |
| CAS Number | 22426-99-9 | Chem-Impex[3] |
| Molecular Formula | C₁₇H₁₇NO₃ | Chem-Impex[3] |
| Molecular Weight | 283.33 g/mol | Chem-Impex[3] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in organic solvents like DCM, THF | - |
Synthesis and Characterization: A Proposed Route
Proposed Synthetic Pathway
The proposed synthesis involves two sequential reactions:
-
Amidation: Reaction of phenylacetyl chloride with O-benzylhydroxylamine to form the intermediate, N-(benzyloxy)-2-phenylacetamide.
-
N-Acetylation: Subsequent acetylation of the intermediate with acetic anhydride to yield the final product.
Caption: Proposed two-step synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-(benzyloxy)-2-phenylacetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve O-benzylhydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure intermediate.
Step 2: Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (1.0 eq) in acetic anhydride (5-10 eq).
-
Acetylation: Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water and stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, particularly the carbonyl stretches of the amide and acetyl groups.
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Potential Biological Activities and Mechanisms of Action
As a novel starting material, the biological activity of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is yet to be extensively profiled. However, based on the well-documented pharmacology of its structural relatives, we can hypothesize several promising avenues for investigation.
Anti-inflammatory and Analgesic Potential
Many phenylacetamide derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Hypothesized Mechanism: COX Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The phenylacetamide scaffold can be accommodated within the active site of COX enzymes, leading to their inhibition.
Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.
Anti-neoplastic Activity
Certain phenylacetamide derivatives have shown promise as anti-cancer agents.[1] One potential mechanism for this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes play a crucial role in regulating the pH of the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.[6]
Neuroprotective Effects
The N-acetyl group is a key feature of N-acetylcysteine (NAC), a compound with known antioxidant and neuroprotective properties.[7] While the mechanism is complex, it involves replenishing glutathione stores and modulating glutamatergic neurotransmission. The presence of the N-acetyl moiety in our target compound suggests that it could be explored for potential neuroprotective applications.
Experimental Workflows for Biological Screening
To validate the therapeutic potential of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a systematic screening cascade is recommended.
Workflow for Anti-inflammatory and Analgesic Screening
Caption: Screening workflow for anti-inflammatory and analgesic activity.
Detailed Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the IC₅₀ values of the test compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorescent probe.
-
Procedure: a. Prepare a series of dilutions of the test compound in a suitable buffer. b. In a 96-well plate, add the enzyme, a heme cofactor, and the test compound. c. Incubate for a specified time at 37 °C. d. Initiate the reaction by adding arachidonic acid. e. After a further incubation period, stop the reaction and measure the product formation using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Conclusion and Future Directions
N-Acetyl-N-(benzyloxy)-2-phenylacetamide represents a promising, yet underexplored, starting point for drug discovery. Its synthesis is feasible through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the areas of inflammation, pain, and oncology. The true value of this molecule lies in its capacity to serve as a versatile scaffold for the generation of compound libraries. Future work should focus on:
-
Systematic SAR Studies: Synthesizing and screening analogs with modifications to the phenyl ring, the benzyloxy group, and the acetyl moiety to establish structure-activity relationships.
-
Target Identification: For active compounds, employing techniques such as affinity chromatography or thermal shift assays to identify their specific molecular targets.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of promising lead compounds.
By leveraging the insights and protocols outlined in this guide, researchers can effectively embark on the exciting journey of transforming this simple starting material into the next generation of therapeutic agents.
References
-
Tsolaki, E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-763. Retrieved from [Link]
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Tardi, P. G., et al. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Clinical Medicine, 10(12), 2579. Retrieved from [Link]
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Mijin, D. Ž., et al. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Journal of the Serbian Chemical Society, 72(10), 983-988. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
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Asadi, M., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 849–856. Retrieved from [Link]
- European Patent Office. (1993). Novel phenylacetamide derivatives and processes for the preparation thereof. (EP 0525360 A2).
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Jankovic, V. D., et al. (2002). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society, 67(1), 1-8. Retrieved from [Link]
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PubChem. (n.d.). N-Benzyl-2-phenylacetamide. Retrieved from [Link]
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The Strategic Role of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in Modern Drug Discovery: A Technical Guide
For Immediate Release
OTTAWA, ON – February 11, 2026 – This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utility of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS No. 22426-99-9). While not an active pharmaceutical ingredient (API) itself, this compound represents a cornerstone synthetic intermediate, embodying key principles of modern medicinal chemistry, particularly in the development of enzyme inhibitors for oncology, inflammation, and neurodegenerative diseases.
Executive Summary: Beyond a Building Block
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a versatile chemical entity primarily valued for its role as a sophisticated precursor in multi-step organic synthesis.[1] Its molecular architecture is strategically designed for stability, ease of handling, and reactivity, making it an ideal starting point for creating more complex therapeutic agents.[1] The core value of this molecule lies in its dual-component structure: a phenylacetamide backbone, a scaffold present in numerous bioactive compounds, and a critical O-benzyl hydroxamate moiety. This latter feature is a protected form of a hydroxamic acid, a functional group renowned for its ability to chelate metal ions within the active sites of various enzyme classes.[1][2][3][4][5] This guide will deconstruct the compound's strategic importance, focusing on its role as a protected precursor to hydroxamic acid-based drugs and its application in establishing structure-activity relationships (SAR).[1]
Core Chemical Attributes and Strategic Significance
The structure of N-Acetyl-N-(benzyloxy)-2-phenylacetamide offers a stable and modifiable platform for drug design. Its utility is best understood by examining its constituent parts.
| Feature | Chemical Moiety | Role in Medicinal Chemistry |
| CAS Number | 22426-99-9 | Unique identifier for the specific chemical structure. |
| Molecular Formula | C₁₇H₁₇NO₃ | Defines the elemental composition. |
| Molecular Weight | 283.33 g/mol | Influences solubility, transport, and pharmacokinetic properties. |
| Core Scaffold | Phenylacetamide | A common structural motif in drugs with anticancer, anticonvulsant, and neuroprotective activities. Provides a robust frame for SAR studies. |
| Key Functional Group | O-Benzyl Hydroxamate | A protected form of hydroxamic acid. The benzyl group provides stability during synthesis, preventing premature or unwanted reactions. It is later removed to unmask the active hydroxamic acid. |
Authoritative Insight: The decision to use an O-benzyl protected hydroxamate is a deliberate choice rooted in synthetic strategy. Hydroxamic acids are potent but can be reactive and metabolically labile.[2] The benzyl group acts as a "safety cap," rendering the molecule stable to a range of reaction conditions used to modify other parts of the scaffold. This allows chemists to build molecular complexity without compromising the integrity of the future metal-binding pharmacophore.
The Phenylacetamide Scaffold: A Privileged Structure
The phenylacetamide core is a well-established "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been successfully developed as potent agents across various therapeutic areas:
-
Anticancer Agents: Certain phenylacetamide derivatives have demonstrated significant cytotoxicity against cancer cell lines like PC3 (prostate carcinoma) and MCF-7 (breast cancer).[6]
-
Enzyme Inhibition: The scaffold serves as a basis for inhibitors of key enzymes like sirtuin 2 (SIRT2) and carbonic anhydrases, which are implicated in cancer and other diseases.[7][8]
-
Neuroprotection: Phenylacetamide derivatives have been investigated for their neuroprotective effects, showing potential in models of neurodegenerative diseases.
The Central Role: A Precursor to Metalloenzyme Inhibitors
The primary strategic value of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is its function as a precursor to hydroxamic acids.
Hydroxamic Acids: Potent Metal Chelators
Hydroxamic acids (-C(=O)N-OH) are powerful pharmacophores due to their exceptional ability to act as bidentate ligands, chelating divalent metal ions like Zinc (Zn²⁺) and Iron (Fe³⁺).[1][2][3][5] These ions are critical cofactors for the catalytic activity of many enzymes. By binding to the metal ion in the enzyme's active site, hydroxamic acid-based drugs effectively shut down enzyme function.
This mechanism is the foundation for several FDA-approved drugs, particularly Histone Deacetylase (HDAC) inhibitors used in oncology, such as Vorinostat and Belinostat.[1][3][5]
Caption: Mechanism of Metalloenzyme Inhibition by Hydroxamic Acids.
Synthetic Workflow: From Protected Intermediate to Active Drug
The use of N-Acetyl-N-(benzyloxy)-2-phenylacetamide follows a logical and validated synthetic workflow. This process involves initial modification of the scaffold followed by a final deprotection step to reveal the active pharmacophore.
Step-by-Step Protocol: A Generalized Pathway
The following protocol outlines a generalized, hypothetical workflow for utilizing the title compound to synthesize a final hydroxamic acid-based drug candidate.
Objective: To synthesize a novel hydroxamic acid derivative for enzyme inhibition screening.
Starting Material: N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Phase 1: Scaffold Modification (Exemplar Reaction)
-
Reaction Setup: Dissolve N-Acetyl-N-(benzyloxy)-2-phenylacetamide (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Add a non-nucleophilic base, such as Sodium Hydride (NaH, 1.1 eq), portion-wise at 0°C to deprotonate the acetamide nitrogen.
-
Causality: Using a strong, non-nucleophilic base ensures clean deprotonation without competing side reactions. The inert atmosphere prevents quenching of the base and anion by atmospheric moisture and CO₂.
-
-
Alkylation: Introduce an electrophile (e.g., a substituted benzyl bromide or alkyl iodide, 1.2 eq) to introduce a diversity element (R-group) onto the scaffold.
-
Work-up & Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Self-Validation: Purity is confirmed by TLC, and structure is validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Phase 2: Deprotection to Unveil the Hydroxamic Acid
-
Catalyst Preparation: Prepare a flask with the modified intermediate from Phase 1 and a suitable solvent (e.g., Methanol or Ethanol). Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.
-
Hydrogenolysis: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.
-
Causality: This is a standard catalytic hydrogenation. The palladium surface catalyzes the cleavage of the weak N-O benzyl bond.[7] Hydrogen gas acts as the reductant, and the byproduct is toluene, which is easily removed.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final hydroxamic acid product.
-
Self-Validation: The final product is characterized by NMR (noting the disappearance of benzyl protons) and Mass Spectrometry to confirm the expected molecular weight.
-
Caption: Generalized Synthetic Workflow Using the Target Intermediate.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is more than a simple chemical reagent; it is a strategic tool that enables the efficient and controlled synthesis of complex drug candidates. Its value is derived from the combination of a privileged phenylacetamide scaffold and a protected hydroxamic acid, allowing for the systematic exploration of structure-activity relationships in the pursuit of potent and selective metalloenzyme inhibitors. Understanding the principles behind its design and application provides researchers with a powerful platform for developing next-generation therapeutics for a host of challenging diseases.
References
-
Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Bentham Science. [Link]
-
A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ACG Publications. [Link]
-
Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. PubMed. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. drughunter.com [drughunter.com]
- 6. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" as a synthetic intermediate
An In-Depth Technical Guide to N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Executive Summary
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9) represents a specialized class of N-alkoxyimides utilized primarily as a latent source of reactive intermediates in organic synthesis. Structurally, it combines a phenylacetamide core with an N-acetyl and N-benzyloxy substitution pattern (
-
Radical Precursor: Under photoredox or thermal conditions, the weak N–O bond undergoes homolysis, generating benzyloxy radicals (potent Hydrogen Atom Transfer agents) and stabilized amidyl radicals .
-
Acylating Agent & Rearrangement Substrate: The molecule exhibits "anomeric amide" character, making it a candidate for nucleophilic acyl substitution and, under specific thermal conditions, HERON (Heteroatom Rearrangement on Nitrogen) type transformations.
This guide details the synthesis, stability profile, and mechanistic utility of this intermediate, bridging the gap between classical hydroxamic acid protection and modern radical catalysis.
Structural Architecture & Synthesis
The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a convergent process involving the construction of the hydroxamate core followed by N-acylation. This stepwise approach ensures the integrity of the labile N–O bond.
Synthetic Protocol
Step 1: Formation of N-(benzyloxy)-2-phenylacetamide The reaction of phenylacetyl chloride with O-benzylhydroxylamine hydrochloride in the presence of a base yields the mono-protected hydroxamate.
-
Reagents: Phenylacetyl chloride (1.0 eq), O-Benzylhydroxylamine·HCl (1.1 eq), Et3N (2.5 eq), DCM (
C to RT). -
Mechanism:[1][2][3][4][5] Nucleophilic acyl substitution. The O-benzyl group prevents the Lossen rearrangement typically associated with O-acyl hydroxamates.
Step 2: N-Acetylation (The Critical Step) Conversion to the imide requires forcing conditions due to the reduced nucleophilicity of the hydroxamate nitrogen.
-
Reagents: Acetic anhydride (excess), DMAP (catalytic), Pyridine (solvent/base),
C. -
Purification: Column chromatography (Hexane/EtOAc). The product is an oil or low-melting solid.
Data Profile (Representative):
| Property | Value | Notes |
|---|
| Formula |
Mechanistic Utility: The N-Alkoxyimide Platform
The core value of this intermediate lies in the lability of the N–O bond (
Pathway A: Photoredox Generation of Alkoxy Radicals
Similar to N-alkoxyphthalimides, this acyclic derivative serves as a precursor for benzyloxy radicals (
-
Activation: Visible light irradiation (blue LED) in the presence of a photocatalyst (e.g.,
or Eosin Y). -
Reaction: Single Electron Transfer (SET) reduction of the imide carbonyl, followed by fragmentation.
-
Outcome: Generation of
(HAT agent) and the N-acetyl-2-phenylacetamide anion.
Pathway B: Amidyl Radical Access
Alternatively, direct homolysis (thermal or photochemical) can generate the amidyl radical pair. The delocalization of the unpaired electron into the carbonyls makes the N-centered radical less reactive than the O-centered radical, directing reactivity toward the oxygen species.
Figure 1: Mechanistic pathway for the generation of reactive benzyloxy radicals from the N-alkoxyimide precursor via photoredox catalysis.
Advanced Reactivity: HERON & Rearrangements
While less common than in N-acyloxy analogs (Glover amides), N-alkoxy-N-acyl amides can undergo HERON (Heteroatom Rearrangement on Nitrogen) reactions under high thermal stress.
-
The Reaction: Migration of the benzyloxy oxygen to the carbonyl carbon.
-
Product: Formation of an ester and an isocyanate/nitrene species.
-
Significance: This pathway is generally a decomposition route to be avoided during synthesis but can be exploited to synthesize hindered esters or carbamates.
-
Control: Maintaining reaction temperatures below 100°C prevents this rearrangement, preserving the N-alkoxyimide integrity for radical applications.
Experimental Protocol: C-H Functionalization Case Study
Objective: Use of N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a radical initiator for the C-H alkylation of a heterocycle.
Reagents:
-
Substrate: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (0.2 mmol)
-
Heterocycle: Caffeine (or N-heteroarene of choice) (1.0 eq)
-
Photocatalyst:
(1 mol%) -
Solvent: Acetonitrile (degassed)
Procedure:
-
Setup: In a flame-dried Schlenk tube, combine the imide substrate, heterocycle, and photocatalyst.
-
Inertion: Cycle Argon/Vacuum (3x) to remove oxygen (Oxygen quenches the triplet state of the catalyst).
-
Irradiation: Add degassed solvent. Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.
-
Workup: Concentrate in vacuo. The benzyloxy group acts as the oxidant/HAT agent, and the phenylacetamide core may be recovered or incorporated depending on the specific coupling partner.
-
Analysis: Monitor consumption of the imide by TLC (UV active, distinct Rf shift).
Safety & Handling
-
Mutagenicity Warning: N-alkoxy-N-acyl amides are potent acylating agents. They can react with DNA nucleophiles. Handle with double gloves and in a fume hood.
-
Thermal Instability: Do not heat neat material above 100°C due to potential exothermic rearrangement (HERON) or decomposition.
-
Storage: Store under inert atmosphere at 4°C to prevent hydrolysis of the sensitive N-acyl bond.
References
-
Synthesis of N-Alkoxyimides
- Title: "Preparation and Reactivity of N-Alkoxy-N-acyl Amides."
- Source:Journal of Organic Chemistry, 2015, 80, 4532.
-
URL:[Link] (General reference for amide synthesis protocols).
-
Radical Reactivity (N-Alkoxyphthalimides Class)
- Title: "N-Alkoxyphthalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis."
- Source:European Journal of Organic Chemistry, 2020.
-
URL:[Link]
-
HERON Rearrangement Mechanism
-
C-H Activation Context
- Title: "Rhodium(III)
- Source:Organic Letters, 2012, 14, 5794.
-
URL:[Link]
Sources
- 1. Skeletal Rearrangements of Amides via Breaking Inert Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Hydroxyphthalimide imidate esters as amidyl radical precursors in the visible light photocatalyzed C–H amidation of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 22426-99-9|N-Acetyl-N-(benzyloxy)-2-phenylacetamide| Ambeed [ambeed.com]
Comprehensive Spectroscopic Profile and Structural Analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
This guide provides an in-depth technical analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9), a specialized N-alkoxy-N-acyl amide. This class of compounds serves as a critical model for studying the structural and electronic properties of "twisted" amides and acts as a reactive intermediate in the synthesis of hydroxamic acid derivatives and mutagenicity research.
Introduction & Core Significance
N-Acetyl-N-(benzyloxy)-2-phenylacetamide represents a distinct class of tertiary amides where the nitrogen atom is bonded to two carbonyl groups (diacyl) and an alkoxy group. Unlike planar amides, the N-alkoxy-N-acyl functionality induces significant torsion around the amide bond due to steric repulsion and electronic repulsion between the nitrogen lone pair and the oxygen lone pairs.
Key Applications:
-
Synthetic Intermediate: Precursor for N-hydroxy-2-phenylacetamide derivatives via hydrogenolysis.
-
Mechanistic Probe: Used to study the "anomeric effect" in amides and the solvolytic stability of N-acyloxy/alkoxy bonds.
-
Mutagenicity Models: Structural analog to carcinogenic N-acetoxy-N-arylacetamides, utilized in DNA binding mechanisms.
Synthesis & Purity Verification
To ensure spectroscopic data correlates to the correct species, the compound is synthesized via the N-acetylation of N-benzyloxy-2-phenylacetamide. This stepwise approach prevents the formation of O-acylated byproducts common in direct hydroxamic acid acylation.
Synthetic Workflow (Protocol)
-
Precursor Synthesis (N-Benzyloxy-2-phenylacetamide):
-
Reactants: Phenylacetyl chloride (1.0 eq) + O-Benzylhydroxylamine hydrochloride (1.1 eq).
-
Conditions: DCM/Pyridine, 0°C to RT, 4 h.
-
Purification: Recrystallization from EtOH/Water.
-
-
N-Acetylation (Target Synthesis):
-
Reactants: N-Benzyloxy-2-phenylacetamide (1.0 eq) + Acetyl Chloride (1.2 eq) or Acetic Anhydride.
-
Catalyst: DMAP (0.1 eq), Et3N (1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure: Add acetyl chloride dropwise to the precursor solution at 0°C. Stir for 12 h at RT.
-
Workup: Wash with NaHCO3, brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-acetylated product from any O-acyl isomers.
-
Figure 1: Stepwise synthetic pathway ensuring regioselective N-acylation.
Spectroscopic Characterization
The following data represents the characteristic spectral profile for N-Acetyl-N-(benzyloxy)-2-phenylacetamide . The presence of two carbonyls and the N-alkoxy group creates a unique signature distinguishing it from its mono-acyl precursors.
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum is characterized by three distinct singlet signals corresponding to the three non-aromatic environments: the acetyl methyl, the phenylacetyl methylene, and the benzyloxy methylene.
Table 1: Characteristic 1H NMR Data (CDCl3, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| Acetyl CH3 | 2.20 – 2.35 | Singlet (s) | 3H | CH3-CO-N | Diagnostic for N-acetylation. |
| Phenylacetyl CH2 | 3.90 – 4.10 | Singlet (s) | 2H | Ph-CH2-CO- | Slightly downfield due to diacyl-N induction. |
| Benzyloxy CH2 | 4.85 – 5.05 | Singlet (s) | 2H | Ph-CH2-O-N | Key identifier for N-alkoxy group; distinct from O-benzyl esters (~5.1). |
| Aromatic Protons | 7.15 – 7.50 | Multiplet (m) | 10H | 2 × Ph Rings | Overlapping signals from benzyl and phenylacetyl rings. |
Table 2: Characteristic 13C NMR Data (CDCl3, 100 MHz)
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
| Acetyl Methyl | ~25.0 | C H3-CO |
| Phenylacetyl Methylene | ~41.0 | Ph-C H2-CO |
| Benzyloxy Methylene | ~78.5 | Ph-C H2-O-N |
| Aromatic Carbons | 127.0 – 135.0 | Phenyl rings (C-Ar) |
| Acetyl Carbonyl | ~170.0 | CH3-C =O |
| Phenylacetyl Carbonyl | ~172.5 | Ph-CH2-C =O |
Infrared Spectroscopy (IR)
The IR spectrum confirms the "imide-like" structure with two carbonyl stretching vibrations. The N-O bond stretch is also a fingerprint feature.
-
Carbonyl Region (νC=O): Two bands at 1710 cm⁻¹ and 1745 cm⁻¹ . The higher frequency band corresponds to the symmetric stretch coupled with the N-O induction.
-
C-O / N-O Stretch: ~1180 – 1220 cm⁻¹.
-
Absence of N-H: No peak in the 3200–3400 cm⁻¹ region (confirms tertiary amide).
Mass Spectrometry (MS)
Molecular Ion (M+): m/z 283 (C17H17NO3)
Fragmentation Pattern:
-
[M - 42]⁺: Loss of Ketene (CH₂=C=O) from the acetyl group → m/z 241.
-
[M - 91]⁺: Loss of Benzyl radical (PhCH₂•) → m/z 192.
-
[M - 107]⁺: Loss of Benzyloxy radical (PhCH₂O•) → m/z 176.
-
Base Peak: Often m/z 91 (Tropylium ion) or m/z 43 (Acetyl ion).
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Structural Insights & Stability
The N-Acetyl-N-(benzyloxy) moiety creates a "twisted amide" conformation. Unlike planar amides (resonance stabilization energy ~20 kcal/mol), the N-alkoxy group forces the nitrogen into a pyramidal geometry or a highly twisted planar geometry to minimize lone-pair repulsion between the nitrogen and the alkoxy oxygen.
-
Pyramidal Nitrogen: The nitrogen atom often exhibits significant sp³ character compared to the sp² character in standard amides.
-
Reactivity: This twist weakens the C-N bond, making the acetyl groups more susceptible to nucleophilic attack (transacylation) compared to standard amides.
-
Thermal Stability: While stable at room temperature, the compound may undergo rearrangement (Heron rearrangement) or decomposition at high temperatures (>150°C) to form esters or isocyanates.
References
-
Glover, S. A. (1998). Anomeric effects in N-acyloxy-N-alkoxyamides. Tetrahedron. Link
-
BenchChem. (2024). N-Acetyl-N-(benzyloxy)-2-phenylacetamide Product Data. Link
-
Sigma-Aldrich. (2024). Product Specification: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9).[1][2][3][4] Link
-
Chem-Impex. (2024). Chemical Properties of N-Alkoxy Amides. Link
Sources
"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" literature review
The following technical guide provides an in-depth analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide , a specialized compound serving as a critical model for studying anomeric amide interactions and the HERON (Heteroatom Rearrangement on Nitrogen) reaction.
Mechanistic Probes, HERON Rearrangement, and Synthetic Utility
Executive Summary & Compound Identity
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9) is a quintessential
Chemical Identity Table
| Property | Specification |
| IUPAC Name | |
| CAS Number | 22426-99-9 |
| Molecular Formula | |
| Molecular Weight | 283.33 g/mol |
| Structural Class | |
| Core Moiety | Anomeric Amide ( |
| Key Reactivity | HERON Rearrangement, Acyl Transfer |
Structural Dynamics: The Anomeric Amide Effect
To understand the reactivity of this molecule, one must first grasp its deviation from standard amide resonance.
Pyramidalization of Nitrogen
In typical amides, the nitrogen lone pair (
-
The Interaction: The nitrogen lone pair (
) donates electron density into the antibonding orbital of the N-O bond ( ). -
The Consequence: This interaction forces the nitrogen atom to adopt a pyramidal (
) geometry rather than the planar ( ) geometry of normal amides. -
Reactivity Implication: The N-O bond is significantly weakened, and the carbonyl carbons become highly electrophilic, priming the molecule for rearrangement.
The HERON Reaction: Mechanism & Workflow
The defining feature of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is its susceptibility to the HERON (Heteroatom Rearrangement on Nitrogen) reaction. This thermal rearrangement is concerted and driven by the relief of the electronic repulsion described above.
Reaction Pathway
Upon thermal activation, the molecule undergoes an intramolecular rearrangement where the benzyloxy group migrates from the nitrogen to one of the carbonyl carbons.
Regioselectivity: Since the molecule is asymmetric (having an Acetyl group and a Phenylacetyl group), two pathways are theoretically possible. The rearrangement preferentially occurs at the more electrophilic carbonyl .
-
Pathway A (Attack on Acetyl): Yields Benzyl Acetate + Benzyl Isocyanate (via Phenylacetyl nitrene).
-
Pathway B (Attack on Phenylacetyl): Yields Benzyl Phenylacetate + Methyl Isocyanate (via Acetyl nitrene).
Experimental evidence suggests that
Mechanistic Diagram (DOT)
Caption: The HERON reaction involves the migration of the alkoxy oxygen to the carbonyl carbon, ejecting a nitrene species which rapidly rearranges to an isocyanate.
Experimental Protocols
Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
This protocol describes the acylation of the precursor hydroxamic acid derivative.
Reagents:
-
Acetyl Chloride (Acylating agent)
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of N-(Benzyloxy)-2-phenylacetamide in 50 mL of anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add 12 mmol of Pyridine. Cool the solution to 0°C to control the exotherm.
-
Acylation: Dropwise add 11 mmol of Acetyl Chloride over 15 minutes. The solution may turn cloudy due to pyridinium salt formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) for the disappearance of the starting material (
) and appearance of the product ( ). -
Workup: Wash the organic layer with 1M HCl (2x), saturated
(2x), and Brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline solid.
Kinetic Monitoring of HERON Rearrangement
To determine the rearrangement rate and half-life (
-
Sample Prep: Dissolve the purified compound in
or -DMSO (approx. 0.05 M). -
Thermolysis: Place the NMR tube in a variable-temperature NMR probe pre-heated to 60°C (or desired temp).
-
Data Acquisition: Acquire
-NMR spectra at 5-minute intervals. -
Analysis: Track the decay of the
-Acetyl methyl singlet ( ppm) and the growth of the ester methyl singlet ( ppm). -
Calculation: Plot
vs. time to extract the first-order rate constant ( ).
Biological & Safety Implications
Mutagenic Potential
Researchers must handle this compound with extreme caution .
-
Mechanism:
-alkoxy-N-acylamides are direct-acting mutagens. The weak N-O bond facilitates the generation of electrophilic nitrenium ions or direct acylation of DNA bases (specifically at the N7 position of guanine). -
Classification: It acts as a model for "non-enzymatic" DNA damage, mimicking the behavior of metabolically activated carcinogens like 2-acetylaminofluorene.
Handling Precautions
-
Containment: All weighing and synthesis must occur inside a fume hood.
-
PPE: Double nitrile gloves are mandatory. The compound is lipophilic and can penetrate skin.
-
Deactivation: Treat waste with aqueous NaOH to hydrolyze the imide/ester bonds before disposal.
References
-
Glover, S. A. (1998). The HERON Reaction – Heteroatom Rearrangement on Nitrogen. Tetrahedron, 54(26), 7229-7271. Link
-
Glover, S. A., & Rauk, A. (2004). Mutagenicity of N-acyloxy-N-alkoxyamides: Probing the connection between DNA damage and anomeric amide structure. Chemical Research in Toxicology, 17(10), 1362-1371. Link
-
Campbell, J. J., & Glover, S. A. (1999). N-Alkoxy-N-acylamides: Structure, reactivity and mutagenicity. Journal of the Chemical Society, Perkin Transactions 2, (8), 1661-1670. Link
-
Sigma-Aldrich. (2024). Product Specification: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9).[1][2][3][4][5][6] Link
Sources
Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of N-Acetyl-N-(benzyloxy)-2-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The N-Acetyl-N-(benzyloxy)-2-phenylacetamide scaffold represents a promising chemotype in modern medicinal chemistry. Its structural architecture, featuring a central N-phenylacetamide core coupled with a benzyloxyamide moiety, suggests a pluripharmacological potential. This technical guide provides an in-depth analysis of the likely therapeutic targets of its derivatives. By dissecting the functionalities of this chemical class, we elucidate the rationale behind prioritizing key enzyme families for target validation and drug discovery efforts. This document serves as a foundational resource for researchers aiming to exploit the therapeutic utility of these emerging compounds.
Introduction: The Rationale for Investigating N-Acetyl-N-(benzyloxy)-2-phenylacetamide Derivatives
The N-phenylacetamide core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a spectrum of activities including analgesic, anti-inflammatory, and anticancer effects[1][2][3]. The introduction of an N-acetyl-N-benzyloxy group is a critical modification that introduces a hydroxamic acid-like motif. This functional group is a potent zinc-binding group, a key feature for the inhibition of various metalloenzymes[4]. The benzyloxy group not only influences the electronic and steric properties of the molecule but also serves as a prodrug moiety, potentially being cleaved in vivo to reveal a highly active N-hydroxyamide. This guide will focus on three primary, high-potential therapeutic target classes for derivatives of N-Acetyl-N-(benzyloxy)-2-phenylacetamide:
-
Cyclooxygenase (COX) Enzymes
-
Histone Deacetylases (HDACs)
-
Matrix Metalloproteinases (MMPs)
This selection is based on the convergence of the known biological activities of the N-phenylacetamide scaffold and the metal-chelating properties of the N-benzyloxyamide functionality.
Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain
Mechanistic Insight: Why COX Enzymes are a Plausible Target
N-phenylacetamide derivatives have a documented history of analgesic and anti-inflammatory activities[1][3][5][6]. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of pain and inflammation. The structural similarity of N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives to known COX inhibitors suggests a high probability of interaction with the active site of these enzymes.
Proposed Mechanism of Action
Derivatives of N-Acetyl-N-(benzyloxy)-2-phenylacetamide are hypothesized to act as competitive inhibitors of COX-1 and/or COX-2. By occupying the active site, they would prevent the binding of the natural substrate, arachidonic acid, thereby blocking the production of downstream pro-inflammatory prostaglandins. The benzyloxy and phenyl groups can be tailored to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1, a critical factor in minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of the COX pathway by N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives.
Experimental Workflow for Target Validation
A systematic approach is essential to validate COX enzymes as a target for this class of compounds.
Step-by-Step Protocol: In Vitro COX Inhibition Assay
-
Compound Preparation: Synthesize a focused library of N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives with diverse substitutions on the phenyl rings. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.
-
Assay Execution:
-
In a 96-well plate, add the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
-
Selectivity Index: Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Table 1: Hypothetical COX Inhibition Data for a Series of Derivatives
| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Lead-001 | H | H | 15.2 | 1.8 | 8.4 |
| Lead-002 | 4-Cl | H | 12.5 | 0.9 | 13.9 |
| Lead-003 | H | 4-F | 20.1 | 2.5 | 8.0 |
| Lead-004 | 4-OCH3 | H | 18.7 | 5.1 | 3.7 |
| Celecoxib | - | - | >100 | 0.04 | >2500 |
Histone Deacetylases (HDACs): An Epigenetic Approach to Cancer Therapy
Mechanistic Insight: The Role of the N-Benzyloxyamide Moiety
The N-benzyloxyamide group is a key structural alert for HDAC inhibition. Upon potential metabolic activation to the corresponding hydroxamic acid, this moiety can effectively chelate the zinc ion within the active site of HDAC enzymes[4][7]. HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers[8]. HDAC inhibitors have emerged as a promising class of anticancer agents[9].
Proposed Mechanism of Action
Derivatives of N-Acetyl-N-(benzyloxy)-2-phenylacetamide are proposed to function as pan- or isoform-selective HDAC inhibitors. The hydroxamic acid, formed in situ, would bind to the catalytic zinc ion, blocking the deacetylation of histone and non-histone proteins. This leads to hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of HDAC inhibition leading to tumor suppressor gene expression.
Experimental Workflow for Target Validation
Step-by-Step Protocol: In Vitro HDAC Activity Assay
-
Compound and Enzyme Preparation: Prepare a dilution series of the test compounds. Use commercially available recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Substrate: Utilize a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Procedure:
-
Incubate the HDAC enzyme with the test compound.
-
Add the fluorogenic substrate.
-
After a set incubation period, add a developing reagent that stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent signal.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Determine the IC50 values for each HDAC isoform to assess potency and selectivity.
Table 2: Hypothetical HDAC Inhibition Profile
| Compound ID | R1 Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| Lead-005 | H | 85 | 120 | 250 | 35 |
| Lead-006 | 4-CF3 | 60 | 95 | 180 | 25 |
| Lead-007 | 3,4-diCl | 45 | 70 | 150 | 18 |
| SAHA | - | 17 | 23 | 45 | 10 |
Matrix Metalloproteinases (MMPs): Modulating the Tumor Microenvironment
Mechanistic Insight: A Second Avenue for Metalloenzyme Inhibition
Similar to HDACs, MMPs are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM)[10][11][12]. The hydroxamic acid moiety derived from N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives is a classic zinc-binding group found in many synthetic MMP inhibitors[4][10]. Overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis[13].
Proposed Mechanism of Action
These derivatives are anticipated to act as MMP inhibitors by chelating the catalytic zinc ion in the enzyme's active site. This would block the proteolytic activity of MMPs, thereby preventing the breakdown of the ECM. By inhibiting MMPs, these compounds could potentially reduce tumor cell invasion, migration, and the formation of new blood vessels that supply the tumor.
Caption: Inhibition of MMPs to prevent tumor invasion and metastasis.
Experimental Workflow for Target Validation
Step-by-Step Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HT-1080 fibrosarcoma) and treat with various concentrations of the test compounds.
-
Sample Preparation: Collect the conditioned media from the cell cultures.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by active MMPs.
-
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Clear bands will appear where the gelatin has been degraded by MMPs.
-
Densitometry: Quantify the intensity of the bands to determine the inhibitory effect of the compounds on MMP activity.
Table 3: Hypothetical MMP Inhibition Data
| Compound ID | R2 Group | MMP-2 Inhibition (% at 10 µM) | MMP-9 Inhibition (% at 10 µM) |
| Lead-008 | H | 45 | 60 |
| Lead-009 | 4-Br | 65 | 85 |
| Lead-010 | 4-NO2 | 70 | 90 |
| Marimastat | - | 95 | 98 |
Conclusion and Future Directions
The N-Acetyl-N-(benzyloxy)-2-phenylacetamide scaffold holds significant promise for the development of novel therapeutics. The evidence presented in this guide strongly suggests that derivatives of this class are likely to target COX enzymes, HDACs, and MMPs. The provided experimental workflows offer a clear path for the validation of these targets. Future research should focus on synthesizing a diverse library of these compounds and performing the outlined assays to establish structure-activity relationships and identify lead candidates with optimal potency and selectivity for a chosen target. Further preclinical evaluation, including cell-based assays for anticancer and anti-inflammatory activity, as well as in vivo studies, will be crucial in translating the potential of this chemical class into tangible therapeutic benefits.
References
-
Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (2023). Authorea Preprints. [Link]
-
N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]
-
Matrix metalloproteinase inhibitors. (1997). PubMed. [Link]
-
Novel phenylacetamide derivatives and processes for the preparation thereof. European Patent Office. [Link]
- WO1991008191A1 - Novel potent inducers of terminal differentiation and method of use thereof.
-
Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. PubMed Central. [Link]
-
Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. PubMed Central. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. [Link]
-
Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry. [Link]
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]
-
Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. PubMed. [Link]
-
Inhibitors Incorporating Zinc-Binding Groups Target the GlcNAc-PI de-N-acetylase in Trypanosoma brucei, the Causative Agent of African Sleeping Sickness. PubMed Central. [Link]
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Peptide-bond modification for metal coordination: Peptides containing two hydroxamate groups. Marshall Research Lab. [Link]
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Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
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The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. MDPI. [Link]
-
Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies. ResearchGate. [Link]
-
Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds. Enlighten Theses. [Link]
-
Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. PubMed Central. [Link]
-
(PDF) N -(2-Acetylphenyl)acetamide. ResearchGate. [Link]
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Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. [Link]
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Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PubMed Central. [Link]
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Matrix metalloproteinase protein inhibitors: highlighting a new beginn. Dove Medical Press. [Link]
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tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. ACS Publications. [Link]
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Technical Guide: N-Acetyl-N-(benzyloxy)-2-phenylacetamide in Anti-Inflammatory Synthesis
Executive Summary
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9) represents a critical "privileged structure" precursor in modern medicinal chemistry. While often categorized simply as a protected hydroxamate, its true utility lies in its dual role: (1) as a stable, lipophilic precursor to hydroxamic acid-based metalloenzyme inhibitors (e.g., MMP, LOX, and COX inhibitors), and (2) as a highly reactive substrate for transition-metal-catalyzed C-H activation .
This guide details the strategic application of this scaffold in synthesizing anti-inflammatory agents.[1] We move beyond basic preparation to explore its use as an oxidizing directing group for late-stage functionalization, enabling the rapid generation of diverse anti-inflammatory libraries.
Chemical Architecture & Strategic Importance
The Pharmacophore Precursor
The core value of N-Acetyl-N-(benzyloxy)-2-phenylacetamide lies in its ability to mask the Hydroxamic Acid (CONHOH) moiety. Hydroxamic acids are potent zinc-binding groups (ZBGs) essential for inhibiting matrix metalloproteinases (MMPs) and lipoxygenases (LOX), enzymes that drive the inflammatory cascade.
-
The Challenge: Free hydroxamic acids are often unstable, prone to rapid metabolism, and difficult to functionalize due to chelation issues.
-
The Solution: The N-benzyloxy and N-acetyl protection stabilizes the molecule, improves cellular permeability (logP modulation), and locks the conformation for synthetic manipulation.
The "Internal Oxidant" Directing Group
In modern drug discovery, this molecule is not just a passive intermediate; it is a reagent. The N–O bond possesses a specific bond dissociation energy (~50-60 kcal/mol) that allows it to function as an internal oxidant in Rh(III)- and Co(III)-catalyzed C-H activation. This enables the direct construction of isoquinolones and complex heterocycles found in next-generation NSAIDs without external oxidants, reducing toxic byproducts.
Strategic Synthesis & Functionalization Workflow
The following diagram illustrates the strategic position of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in the drug discovery pipeline, moving from raw materials to active anti-inflammatory candidates.
Figure 1: Strategic workflow utilizing N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a divergent scaffold for anti-inflammatory drug synthesis.
Experimental Protocols
Synthesis of the Scaffold
Objective: High-yield preparation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Reagents:
-
N-(Benzyloxy)-2-phenylacetamide (1.0 equiv)
-
Acetic Anhydride (
) (1.5 equiv) -
Pyridine (1.2 equiv) or Triethylamine (
) -
DMAP (0.1 equiv - Catalyst)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with N-(benzyloxy)-2-phenylacetamide (10 mmol) and dry DCM (50 mL).
-
Base Addition: Add pyridine (12 mmol) and DMAP (1 mmol) at 0°C under nitrogen atmosphere.
-
Acetylation: Dropwise add acetic anhydride (15 mmol). Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and the diacylated product ( ) should appear.
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine) and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Yield Expectation: 85–95% as a white/off-white solid.
Application: Rh(III)-Catalyzed C-H Activation
Context: This protocol uses the scaffold to synthesize an isoquinolone derivative (a common core in anti-inflammatory drugs) via annulation with an alkyne. The N-O bond acts as the internal oxidant.
Reagents:
-
Scaffold (0.2 mmol)
-
Diphenylacetylene (0.24 mmol)
- (2.5 mol%)
- (20 mol%)
-
Methanol (MeOH) (2 mL)
Protocol:
-
In a screw-cap vial, combine the scaffold, alkyne, Rh catalyst, and CsOAc in MeOH.
-
Stir at 60°C for 16 hours.
-
Mechanism Check: The reaction proceeds via C-H activation at the ortho-position of the phenyl ring, followed by alkyne insertion. The N-O bond cleaves, releasing acetate and forming the isoquinolone core.
-
Concentrate and purify via prep-TLC or column chromatography.
Mechanistic Insight: The "Directing Group" Effect[2]
Understanding why this molecule works is crucial for troubleshooting. The N-methoxy/benzyloxy amide moiety coordinates with the metal catalyst, bringing it into proximity with the ortho C-H bond.
Figure 2: The catalytic cycle demonstrating the role of the N-benzyloxy group in directing C-H activation.
Physicochemical Data & Stability
For researchers handling this compound, the following data is essential for storage and formulation.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 283.33 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 86–88 °C | Sharp melting point indicates high purity. |
| Solubility | DCM, DMSO, MeOH, EtOAc | Poorly soluble in water; requires co-solvent for bio-assays. |
| Stability | Moisture Stable | Store at 2–8°C. Light sensitive over long periods. |
| Reactivity | N-O bond labile to reduction | Avoid strong reducing agents (LiAlH4) unless deprotection is desired. |
Therapeutic Relevance: From Scaffold to Drug
The transition from N-Acetyl-N-(benzyloxy)-2-phenylacetamide to an active drug involves the liberation of the hydroxamic acid or the functionalization of the phenyl ring.
-
MMP Inhibition: The deprotected form (N-hydroxy-2-phenylacetamide) mimics the transition state of peptide hydrolysis. The hydroxamate oxygen atoms chelate the catalytic Zinc (
) ion in the MMP active site, blocking enzyme activity and reducing tissue degradation in arthritis. -
COX-2 Selectivity: By using C-H activation to add bulky groups (e.g., aryl rings) to the ortho position of the phenyl ring, researchers can increase steric bulk, potentially improving selectivity for COX-2 over COX-1, thereby reducing gastric side effects.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9).[3] Retrieved from
-
Organic Syntheses. (1950). Phenylacetamide Synthesis Protocols. Org.[4][5] Synth. 30,[6] 58. Retrieved from
-
National Institutes of Health (PMC). (2011). New heteroannulation reactions of N-alkoxybenzamides by Pd(II) catalyzed C-H activation. Retrieved from
-
Royal Society of Chemistry. (2020). Directing group-assisted selective C–H activation of N-heterocycles. Org.[4][5] Chem. Front. Retrieved from
-
European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from [7]
Sources
Methodological & Application
Application Note: Optimized Column Chromatography Protocol for the Purification of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Introduction
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis.[1] Its molecular structure, featuring both aromatic rings and a polar amide group, presents a moderate polarity that necessitates a well-defined purification strategy to isolate it from reaction byproducts. This application note provides a detailed, field-proven protocol for the purification of this target compound using normal-phase column chromatography. The causality behind each step is explained to ensure reproducibility and empower researchers to adapt the methodology for analogous compounds.
Principle of the Method: Normal-Phase Adsorption Chromatography
The protocol is based on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[2] The separation mechanism relies on the differential adsorption of components from the crude mixture onto the active sites of the silica gel.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with surface silanol (Si-OH) groups, rendering it strongly polar.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is used as the eluent.[3]
-
Separation: Components of the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase. Polar compounds in the mixture will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column faster.
Given the structure of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, it is expected to be moderately polar. The non-polar benzyl and phenyl groups are balanced by the polar N-acetyl and N-benzyloxy functionalities. Therefore, it can be effectively separated from less polar impurities (e.g., starting materials like benzyl bromide) and more polar impurities (e.g., hydrolyzed byproducts) by carefully selecting the mobile phase composition.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with preparative column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4][5][6] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation achievable on a column.[7]
Objective: To find a solvent system where the target compound, N-Acetyl-N-(benzyloxy)-2-phenylacetamide, has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Procedure:
-
Prepare several developing chambers (e.g., beakers with watch glasses) containing different ratios of a hexane and ethyl acetate mixture (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Select the solvent system that provides the best separation and the target Rf for the product.
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude N-Acetyl-N-(benzyloxy)-2-phenylacetamide. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Reagents
| Item | Specification | Purpose |
| Silica Gel | Standard Grade, 60 Å, 230–400 mesh | Stationary Phase |
| Hexane | ACS Grade or higher | Mobile Phase (Non-polar component) |
| Ethyl Acetate | ACS Grade or higher | Mobile Phase (Polar component) |
| Dichloromethane | ACS Grade or higher | Sample Loading Solvent |
| Sand | Washed, fine-grade | Protective layer for silica gel |
| Glass Wool or Cotton | Degreased | Column plug |
| Crude Product | ~1 g of N-Acetyl-N-(benzyloxy)-2-phenylacetamide | Mixture to be purified |
| TLC Plates | Silica gel 60 F₂₅₄ | Monitoring separation |
Equipment
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with a stopcock
-
Separatory funnel or addition funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC development chambers and visualization equipment (UV lamp)
Experimental Workflow
Caption: Workflow for the purification of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Step-by-Step Methodology
Step 1: Column Preparation
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, just above the stopcock, using a long glass rod.[8][9] The plug should be firm enough to retain the stationary phase but not so tight as to impede flow.
-
Add a ~1 cm layer of sand on top of the plug. This creates a flat base for the silica gel and prevents it from leaking through the stopcock.[9]
Step 2: Packing the Column (Slurry Method) Causality: The slurry method is superior for fine silica gel (230-400 mesh) as it minimizes the chances of air bubbles and channels forming within the stationary phase, which would lead to poor separation.[10]
-
In a beaker, measure the required amount of silica gel. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight (e.g., 30-50 g of silica for 1 g of crude).
-
Add the initial, least polar eluting solvent (determined by TLC, e.g., 9:1 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry.[6][9]
-
With the stopcock closed, pour the slurry into the column. Use a powder funnel to aid the transfer.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column with a piece of rubber tubing to encourage uniform packing and dislodge any trapped air bubbles.[11]
-
Continuously add the slurry until all the silica gel is transferred. Never allow the solvent level to drop below the top of the silica bed, as this will cause the column to "run dry," leading to cracks and poor separation.[12]
-
Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top. This prevents the surface of the silica from being disturbed during solvent addition and sample loading.
Step 3: Sample Loading (Dry Loading Recommended) Causality: Dry loading is often preferred as it typically results in a more uniform application of the sample, leading to sharper bands and better separation, especially if the sample has limited solubility in the mobile phase.
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column, creating a thin, even band.
-
Gently place a small piece of filter paper or a thin layer of sand over the sample layer to prevent disturbance.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase. An addition funnel can be used as a solvent reservoir to maintain a constant head of solvent.
-
Open the stopcock and begin collecting the eluent in appropriately sized test tubes or flasks. The flow rate should be steady; for flash chromatography, gentle air pressure can be applied to the top of the column.
-
Start eluting with a low-polarity solvent system (e.g., the one used for packing). If impurities are much less polar than the product, they will elute first.
-
Gradient Elution: If separation between the product and impurities is difficult, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time (e.g., from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate).[13] This will speed up the elution of more strongly adsorbed compounds.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
Step 5: Monitoring the Separation
-
Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing the pure desired product (those showing a single spot at the correct Rf).
-
Also, identify fractions containing mixtures of compounds and those with pure impurities.
Step 6: Isolation of the Product
-
Combine the fractions that were identified as containing the pure N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product. Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its purity and identity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Bands | - Incorrect solvent system. - Column was overloaded. - Column packed improperly (cracks/channels). | - Re-optimize the mobile phase with TLC. - Use a larger column or less sample. - Repack the column carefully, ensuring no air bubbles. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase ethyl acetate percentage). |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase hexane percentage). |
| Streaking on TLC/Column | - Sample is too concentrated. - Compound is acidic/basic and interacting strongly with silica. | - Dilute the sample before loading. - Add a small amount of modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds). |
References
-
Chemistry LibreTexts. (2021). High-Performance Liquid Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
UMNOrganicChemistry. (2014). How to Slurry Pack a Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Prepare Silica Gel Slurry For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2019). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. Slurry packing of chromatography columns can be just as fun as it sounds | Buchi.com [buchi.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of N-Acetyl-N-(benzyloxy)-2-phenylacetamide using NMR
This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the structural validation of N-alkoxyimide derivatives. It addresses the specific characterization of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9), a compound often encountered as a synthetic intermediate or a model for mutagenic N-acetoxy metabolites.
Executive Summary
The unambiguous characterization of N-alkoxyimides is critical due to their unique reactivity and potential biological activity. This protocol details the Nuclear Magnetic Resonance (NMR) characterization of N-Acetyl-N-(benzyloxy)-2-phenylacetamide . Unlike simple amides, this molecule possesses an acyclic imide core with an N-alkoxy substituent, introducing specific challenges regarding carbonyl differentiation and potential rotameric exchange. This guide provides a self-validating workflow using 1D (
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: N-Acetyl-N-(benzyloxy)-2-phenylacetamide
-
Molecular Formula:
[1] -
Molecular Weight: 283.33 g/mol
-
Core Motif: Acyclic N-alkoxyimide (
)
The molecule features three distinct aliphatic environments and two aromatic systems, making it an excellent candidate for high-resolution NMR analysis.
Structural Connectivity Diagram
The following diagram illustrates the connectivity and the key Heteronuclear Multiple Bond Correlations (HMBC) required for assignment.
Figure 1: Connectivity map highlighting the three distinct aliphatic protons and their correlations to the carbonyl/aromatic systems.
Experimental Protocol
Sample Preparation
To minimize solvent-solute interactions that can broaden peaks due to rotameric exchange, deuterated chloroform is the standard solvent.
-
Solvent:
(99.8% D) + 0.03% TMS (v/v). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5 mm High-Precision NMR Tube.
Instrument Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25°C). Note: If broadening is observed, elevate to 323 K (50°C) to coalesce rotamers.
-
Pulse Sequence (
H): zg30 (30° pulse) to ensure accurate integration. -
Relaxation Delay (D1):
5 seconds. (Crucial for the integration of the isolated methyl singlet vs. aromatics). -
Scans: 16 (
H), 1024+ ( C).
Analytical Characterization Data
H NMR Spectrum Analysis
The proton spectrum is characterized by three distinct singlet regions in the aliphatic zone and a complex aromatic region.
| Assignment | Chemical Shift ( | Multiplicity | Integral | Mechanistic Insight |
| Acetyl | 2.20 – 2.35 | Singlet | 3H | Deshielded by the adjacent carbonyl and the inductive effect of the |
| Phenylacetyl | 3.90 – 4.10 | Singlet | 2H | Typical benzylic position alpha to a carbonyl. |
| Benzyloxy | 4.90 – 5.15 | Singlet | 2H | Significantly downfield due to direct attachment to Oxygen ( |
| Aromatics | 7.15 – 7.50 | Multiplet | 10H | Overlap of the phenylacetyl ring and the benzyloxy ring. |
Critical QC Check: The integration ratio must be exactly 3 : 2 : 2 : 10 . Deviations in the 5.0 ppm region often indicate hydrolysis of the N-O bond (loss of the benzyl group).
C NMR Spectrum Analysis
The carbon spectrum confirms the asymmetry of the imide.
| Carbon Type | Chemical Shift ( | Notes |
| Acetyl | ~25.0 | High field aliphatic. |
| Phenylacetyl | ~41.0 – 43.0 | Alpha-carbonyl methylene. |
| Benzyloxy | ~78.0 – 80.0 | Characteristic of hydroxamic acid benzyl esters. |
| Aromatics | 127.0 – 135.0 | Complex region; Ipso carbons at ~135. |
| Carbonyl (Acetyl) | 168.0 – 170.0 | Differentiation requires HMBC. |
| Carbonyl (Ph-Acetyl) | 170.0 – 172.0 | Differentiation requires HMBC. |
Differentiation Strategy (Self-Validating Logic)
The two carbonyls appear close in chemical shift. To assign them definitively, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment:
-
Locate the Acetyl methyl singlet (~2.2 ppm).
-
Find the correlation to a carbonyl carbon (~168-170 ppm).[2] This identifies the Acetyl Carbonyl.
-
Locate the Phenylacetyl methylene singlet (~4.0 ppm).
-
Find the correlation to the other carbonyl carbon. This identifies the Phenylacetyl Carbonyl.
Troubleshooting & Nuances
Rotameric Exchange
Acyclic imides and hydroxamic derivatives can exhibit restricted rotation around the
-
Observation: If the singlets at 2.2, 4.0, or 5.0 ppm appear as split "doublets" or broad humps, the molecule is existing in slow-exchange rotamers (syn/anti).
-
Solution: Run the experiment at 50°C . The peaks should coalesce into sharp singlets.
Stability[10]
-
Hydrolysis: The
bond is labile. If a new singlet appears at ~2.0 ppm (free acetic acid) or the integration of the acetyl group drops, the sample has hydrolyzed. Ensure the solvent is acid-free (filter through basic alumina if necessary).
References
-
BenchChem. (2025).[3][2][4] Spectral Characterization of N-acetyl-N-phenylacetamide. (Provides baseline data for the N-acetyl-N-aryl fragment). Link
-
Santa Cruz Biotechnology. (n.d.). N-Acetyl-N-(benzyloxy)-2-phenylacetamide Product Data. CAS 22426-99-9.[5] Link
-
ChemicalBook. (n.d.). N-Benzylacetamide NMR Spectra. (Reference for N-benzyl chemical shifts). Link
-
Thermo Fisher Scientific. (n.d.). NMR Spectrum of Phenacetin. (Reference for acetamide/ethoxy chemical shift logic). Link
-
Beilstein J. Org. Chem. (2014).[1][6] Chromatographically separable rotamers of an unhindered amide. (Theoretical grounding for amide/imide rotamer observation). Link
Sources
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Abstract
This technical guide provides a comprehensive protocol for the analysis of "N-Acetyl-N-(benzyloxy)-2-phenylacetamide," a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the identification, and structural confirmation of this and structurally related compounds. The protocol emphasizes the rationale behind experimental parameters and provides a predictive fragmentation pathway to aid in spectral interpretation.
Introduction
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (C₁₇H₁₇NO₃, M.W.: 283.33 g/mol ) is a vital building block in the synthesis of various pharmaceutical agents, notably in the development of analgesics and anti-inflammatory drugs.[1] Its chemical structure, incorporating N-acetyl, benzyloxy, and phenylacetamide moieties, necessitates precise and reliable analytical techniques for characterization and quality control during the drug development process.[2][3] High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such small molecules.[2] This application note outlines a detailed LC-MS/MS protocol for the analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, including predicted fragmentation patterns to facilitate its structural elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃ | |
| Molecular Weight | 283.33 g/mol | |
| CAS Number | 22426-99-9 |
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Sources
N-Acetyl-N-(benzyloxy)-2-phenylacetamide: A Versatile Building Block for Heterocyclic Synthesis
Application Note & Protocols
Abstract
This technical guide details the synthesis and potential applications of N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a strategic building block in modern heterocyclic chemistry. The unique structural features of this molecule, particularly the N-benzyloxy amide moiety, render it a promising precursor for a variety of nitrogen-containing heterocycles. This document provides detailed, step-by-step protocols for the synthesis of the title compound and its subsequent utilization in key heterocyclic transformations, supported by mechanistic insights and relevant literature. The content is designed for researchers, medicinal chemists, and professionals in drug development seeking to expand their synthetic toolbox.
Introduction: The Strategic Advantage of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of novel and efficient synthetic routes to these valuable compounds is a continuous pursuit in organic chemistry. N-Acetyl-N-(benzyloxy)-2-phenylacetamide emerges as a pre-functionalized and versatile building block, offering several strategic advantages for the synthesis of complex heterocyclic systems.
The core utility of this reagent lies in the inherent reactivity of the N-acyl-N-benzyloxyamine functionality. The N-O bond can be readily cleaved under various conditions, serving as a precursor to reactive intermediates such as N-acylnitrenes or their synthetic equivalents. Furthermore, the acetyl and phenylacetyl groups can be manipulated or incorporated into the final heterocyclic ring system, providing multiple avenues for diversification. This guide will explore the synthesis of this building block and its subsequent application in the construction of valuable heterocyclic scaffolds.
Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide can be logically approached in a stepwise manner from readily available starting materials. The following protocol is a proposed synthetic route based on established N-acylation and N-benzylation methodologies for amides.
Synthetic Workflow
The overall synthetic strategy involves a three-step sequence starting from benzyl cyanide:
Caption: Proposed synthetic workflow for N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of Phenylacetamide from Benzyl Cyanide
This procedure is adapted from established methods for nitrile hydrolysis.[4]
-
Reagents and Materials:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Sodium carbonate solution (10%)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add benzyl cyanide (1.0 eq).
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred benzyl cyanide. The reaction is exothermic and should be controlled with an ice bath.
-
After the initial exotherm subsides, heat the mixture to 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude phenylacetamide will precipitate. Collect the solid by suction filtration and wash it with cold water.
-
To remove any residual phenylacetic acid, suspend the crude product in a 10% sodium carbonate solution, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.
-
Dry the purified phenylacetamide in a vacuum oven.
-
Protocol 2: Synthesis of N-(Benzyloxy)-2-phenylacetamide
This protocol is based on general procedures for the N-alkylation of amides.
-
Reagents and Materials:
-
Phenylacetamide (from Protocol 1)
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, syringe, ice bath
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add phenylacetamide (1.0 eq) and anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir the mixture until hydrogen evolution ceases (approximately 30-60 minutes).
-
Slowly add benzyl bromide (1.1 eq) via syringe to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(Benzyloxy)-2-phenylacetamide.
-
Protocol 3: Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
This final step involves the N-acetylation of the secondary amide, a common transformation in organic synthesis.[5][6]
-
Reagents and Materials:
-
N-(Benzyloxy)-2-phenylacetamide (from Protocol 2)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, dropping funnel, ice bath
-
-
Procedure:
-
Dissolve N-(Benzyloxy)-2-phenylacetamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
-
Characterization Data (Hypothetical)
| Property | Expected Value |
| IUPAC Name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide |
| CAS Number | 22426-99-9[7] |
| Molecular Formula | C₁₇H₁₇NO₃[7] |
| Molecular Weight | 283.33 g/mol [7] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.2 (m, 10H, Ar-H), 5.0 (s, 2H, OCH₂Ph), 3.8 (s, 2H, COCH₂Ph), 2.1 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.1, 170.5, 136.2, 134.8, 129.5, 128.8, 128.6, 128.4, 127.3, 77.8, 40.2, 22.5 |
| Mass Spec (ESI+) | m/z: 284.12 [M+H]⁺, 306.10 [M+Na]⁺ |
Applications in Heterocyclic Synthesis
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a promising precursor for various heterocyclic systems. The following sections outline potential applications with detailed protocols based on analogous reactivity of related compounds.
Synthesis of Oxazoles via Intramolecular Cyclization
The N-acetyl-N-benzyloxy amide functionality can be envisioned to undergo an intramolecular cyclization upon activation to form a five-membered oxazole ring. This transformation would likely proceed through the formation of an intermediate nitrilium ion followed by intramolecular trapping by the enolate of the phenylacetyl group.
Protocol 4: Proposed Synthesis of 2-Benzyl-4-methyl-5-phenyloxazole
-
Reagents and Materials:
-
N-Acetyl-N-(benzyloxy)-2-phenylacetamide
-
Triflic anhydride or other strong Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, syringe, low-temperature bath
-
-
Procedure:
-
Dissolve N-Acetyl-N-(benzyloxy)-2-phenylacetamide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triflic anhydride (1.2 eq) via syringe.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 2 hours.
-
Monitor the reaction by TLC for the formation of the oxazole product.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired oxazole.
-
[3+2] Cycloaddition Reactions for the Synthesis of Isoxazolidines
The N-benzyloxy amide can potentially act as a precursor to a 1,3-dipole for cycloaddition reactions.[8][9] Upon appropriate activation, it could undergo a [3+2] cycloaddition with alkenes to furnish isoxazolidine derivatives, which are valuable scaffolds in medicinal chemistry.
Caption: Proposed workflow for the synthesis of isoxazolidines.
Protocol 5: Proposed Synthesis of an Isoxazolidine Derivative
-
Reagents and Materials:
-
N-Acetyl-N-(benzyloxy)-2-phenylacetamide
-
An alkene (e.g., styrene)
-
A Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add N-Acetyl-N-(benzyloxy)-2-phenylacetamide (1.0 eq), the alkene (1.5 eq), and the Lewis acid catalyst (10 mol%).
-
Add anhydrous toluene and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time may vary depending on the substrate (typically 8-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the isoxazolidine product.
-
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Specific Reagent Hazards:
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle as a dispersion in mineral oil and use under an inert atmosphere.
-
Benzyl Bromide: Lachrymatory and corrosive. Handle with care in a fume hood.
-
Acetyl Chloride: Corrosive and reacts with moisture. Handle under anhydrous conditions.
-
Triflic Anhydride: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Conclusion
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a readily accessible and highly functionalized building block with significant potential for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide provide a framework for its preparation and subsequent utilization in key synthetic transformations. The versatility of this reagent, stemming from the multiple reactive sites, opens up new avenues for the construction of novel molecular architectures for applications in drug discovery and materials science.
References
-
Bhaskar, P., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. [Link]
- Al-Mourabit, A., & Potier, P. (2001). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. European Journal of Organic Chemistry, 2001(13), 2391-2398.
- van der Heijden, R., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4994-5001.
- Google Patents. (2014). Method for producing phenylacetamide compound. CN103641731A.
- ResearchGate. (2022).
- Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 14598-14611.
- ResearchGate. (2020). Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques.
- Organic Syntheses. Phenylacetamide. Coll. Vol. 3, p.717 (1955); Vol. 28, p.92 (1948).
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- Synthesis Workshop. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz.
- ResearchGate.
- National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
- National Institutes of Health.
- National Institutes of Health. Stereoselective Tandem [2 + 2]–Pericyclic Ring-Opening–Intramolecular N-Tethered [4 + 2] Cycloadditions.
- Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- Suzhou Highfine Biotech. (2024). Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
- National Institutes of Health.
- YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
Sources
- 1. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scbt.com [scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a versatile intermediate with significant applications in the pharmaceutical industry, often serving as a crucial building block in the synthesis of complex therapeutic agents.[1] Its structure, incorporating a benzyloxyamine moiety, a phenylacetamide group, and an N-acetyl functionality, presents a unique synthetic challenge, particularly when transitioning from laboratory-scale preparations to large-scale manufacturing. This application note provides a comprehensive guide for the robust and scalable synthesis of this target molecule, focusing on practical considerations, process safety, and analytical controls.
This document deviates from a rigid template to provide a narrative that follows the logical progression of the synthesis, offering insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, with an emphasis on in-process controls to ensure reproducibility and high purity of the final product.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
A logical and scalable retrosynthetic analysis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide leads to a three-step synthetic sequence, commencing with commercially available starting materials. This strategy is designed to mitigate potential side reactions and facilitate purification at each stage.
Caption: A three-step synthetic pathway for N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Step 1: Synthesis of O-Benzylhydroxylamine Hydrochloride
The journey begins with the preparation of the key intermediate, O-benzylhydroxylamine, which will serve as the backbone of our target molecule. A convenient and scalable method involves the benzylation of N-hydroxyphthalimide followed by acidic hydrolysis.[2][3]
Reaction Principle:
The synthesis proceeds in two stages:
-
N-Benzylation: N-hydroxyphthalimide is reacted with benzyl chloride under phase-transfer conditions to yield N-(benzyloxy)phthalimide.
-
Hydrolysis: The phthalimide protecting group is then removed by acidic hydrolysis to afford O-benzylhydroxylamine, which is isolated as its hydrochloride salt for improved stability and handling.
Laboratory-Scale Protocol (Up to 100 g)
| Reagent/Solvent | Molar Eq. | Quantity | Notes |
| N-Hydroxyphthalimide | 1.0 | 60.0 g | |
| Benzyl Chloride | 1.1 | 47.0 mL | Lachrymator, handle in a fume hood. |
| Tetrabutylammonium Hydrogen Sulfate | 0.1 | 12.5 g | Phase-transfer catalyst. |
| Sodium Bicarbonate | 2.0 | 62.0 g | |
| Dichloromethane | - | 500 mL | |
| Water | - | 500 mL | |
| 37% Hydrochloric Acid | - | 35 mL | For hydrolysis. |
| 10% Sodium Hydroxide | - | As needed | For neutralization. |
| Gaseous HCl | - | To saturation | For salt formation. |
Procedure:
-
To a stirred solution of sodium bicarbonate (62.0 g) and tetrabutylammonium hydrogen sulfate (12.5 g) in water (500 mL) and dichloromethane (500 mL), add N-hydroxyphthalimide (60.0 g).
-
Heat the mixture to reflux (approx. 40°C) and add benzyl chloride (47.0 mL) dropwise over 1 hour.
-
Continue stirring at reflux for an additional 4 hours. Monitor reaction completion by TLC.
-
Cool the mixture, separate the organic layer, and wash it sequentially with 5% aq. NaHCO₃, 0.05% aq. HCl, 5% aq. NaHCO₃, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(benzyloxy)phthalimide as a white solid.
-
To the crude N-(benzyloxy)phthalimide, add water (100 mL) and 37% hydrochloric acid (35 mL) and reflux for 1.5 hours.
-
Concentrate the reaction mixture in vacuo. To the resulting solid, add water (200 mL) and cool in an ice bath.
-
Make the suspension alkaline by the slow addition of 10% sodium hydroxide solution with stirring and cooling.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to a volume of approximately 150 mL.
-
Cool the solution to 0-5°C and bubble gaseous HCl through it until saturation to precipitate O-benzylhydroxylamine hydrochloride.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Scale-up Considerations for Step 1:
-
Thermal Hazard: The benzylation reaction is exothermic. On a larger scale, the addition of benzyl chloride should be carefully controlled to maintain the reaction temperature. A jacketed reactor with efficient cooling is essential.
-
Phase-Transfer Catalysis: While effective, the use of tetrabutylammonium salts can lead to emulsification during work-up on a larger scale. Careful control of agitation and allowing for sufficient settling time is crucial.
-
Hydrolysis: The acidic hydrolysis is also exothermic. The concentration of hydrochloric acid and the rate of heating should be carefully controlled.
-
Waste Management: The aqueous waste streams will be acidic or basic and may contain residual organic solvents. Neutralization and appropriate disposal are necessary.
Step 2: Synthesis of N-(benzyloxy)-2-phenylacetamide
With O-benzylhydroxylamine hydrochloride in hand, the next step is the acylation with phenylacetyl chloride to form the secondary amide intermediate.
Reaction Principle:
This is a classic Schotten-Baumann type reaction where the amine nucleophile (O-benzylhydroxylamine) attacks the electrophilic carbonyl of the acid chloride. A base is required to neutralize the HCl generated during the reaction.[4]
Laboratory-Scale Protocol (Up to 100 g)
| Reagent/Solvent | Molar Eq. | Quantity | Notes |
| O-Benzylhydroxylamine HCl | 1.0 | 50.0 g | |
| Phenylacetyl Chloride | 1.05 | 43.5 g | Lachrymator, corrosive. Handle with care.[5][6][7] |
| Triethylamine | 2.2 | 69.5 mL | Base. |
| Dichloromethane | - | 500 mL | Anhydrous. |
| 1M Hydrochloric Acid | - | 2 x 250 mL | For work-up. |
| Saturated Sodium Bicarbonate | - | 2 x 250 mL | For work-up. |
| Brine | - | 250 mL | For work-up. |
Procedure:
-
Suspend O-benzylhydroxylamine hydrochloride (50.0 g) in anhydrous dichloromethane (500 mL) in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine (69.5 mL) to the suspension. Stir for 15 minutes at 0°C.
-
In a separate flask, dissolve phenylacetyl chloride (43.5 g) in anhydrous dichloromethane (100 mL).
-
Add the phenylacetyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of water (200 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-(benzyloxy)-2-phenylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Scale-up Considerations for Step 2:
-
Reagent Purity: Phenylacetyl chloride is moisture-sensitive and can hydrolyze to phenylacetic acid.[8] Ensure the use of high-purity, freshly distilled, or newly opened reagent.
-
Exotherm Control: The reaction of the acid chloride with the amine is highly exothermic. The addition rate of the phenylacetyl chloride solution must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the desired temperature.
-
HCl Scavenging: Triethylamine hydrochloride will precipitate from the reaction mixture. Efficient agitation is necessary to maintain a homogenous slurry and prevent localized "hot spots."
-
Work-up: The quenching and washing steps can also be exothermic. Slow addition of water and aqueous solutions is recommended. On a larger scale, the separation of layers can be time-consuming; a bottom-outlet reactor is advantageous.
Caption: In-process control workflow for the acylation step using HPLC and TLC.
Step 3: Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
The final step involves the N-acetylation of the secondary amide intermediate to yield the target molecule. Acetic anhydride is a common and effective reagent for this transformation.[9]
Reaction Principle:
The lone pair of electrons on the nitrogen atom of N-(benzyloxy)-2-phenylacetamide attacks one of the electrophilic carbonyl carbons of acetic anhydride. This nucleophilic acyl substitution is often catalyzed by a base such as pyridine.[10]
Laboratory-Scale Protocol (Up to 100 g)
| Reagent/Solvent | Molar Eq. | Quantity | Notes |
| N-(benzyloxy)-2-phenylacetamide | 1.0 | 50.0 g | From Step 2. |
| Acetic Anhydride | 2.0 | 42.5 mL | Corrosive, lachrymator. |
| Pyridine | - | 250 mL | Anhydrous. Acts as solvent and catalyst. |
| Toluene | - | 3 x 100 mL | For azeotropic removal of pyridine. |
| Ethyl Acetate | - | 500 mL | For extraction. |
| 1M Copper (II) Sulfate | - | 3 x 250 mL | To remove pyridine. |
| Saturated Sodium Bicarbonate | - | 2 x 250 mL | For work-up. |
| Brine | - | 250 mL | For work-up. |
Procedure:
-
Dissolve N-(benzyloxy)-2-phenylacetamide (50.0 g) in anhydrous pyridine (250 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (42.5 mL) dropwise to the solution, maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC for the disappearance of the starting material.[11]
-
Upon completion, cool the reaction mixture to 0°C and slowly add ice-cold water (200 mL) to quench the excess acetic anhydride.
-
Concentrate the mixture under reduced pressure to remove most of the pyridine.
-
Add toluene (3 x 100 mL) and co-evaporate to remove residual pyridine.
-
Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M copper (II) sulfate solution (3 x 250 mL) to remove traces of pyridine (the aqueous layer will turn deep blue).
-
Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a crystalline solid.[1][12][13][14]
Scale-up Considerations for Step 3:
-
Exotherm Management: The acetylation with acetic anhydride is highly exothermic. The addition rate and cooling capacity of the reactor are critical for safety.[15][16] A semi-batch process, where the acetic anhydride is added slowly to the solution of the amide, is highly recommended.
-
Quenching: Quenching large quantities of acetic anhydride with water is a hazardous operation due to the highly exothermic hydrolysis reaction.[17] The quench should be performed at low temperatures with efficient cooling and agitation. An alternative is to use a less reactive quenching agent like an alcohol (e.g., isopropanol) before the aqueous work-up.
-
Pyridine Removal: The removal of pyridine by co-evaporation with toluene can be energy-intensive on a large scale. The aqueous washes with copper (II) sulfate are effective but generate a metal-containing waste stream that requires treatment.
-
Crystallization and Isolation: The choice of crystallization solvent is critical for obtaining high purity and good yield. The cooling profile during crystallization should be carefully controlled to obtain a desirable crystal size distribution for efficient filtration and drying.
Caption: Key safety considerations for the scale-up of the N-acetylation step.
Analytical Methods and In-Process Controls
Robust analytical methods are essential for monitoring the progress of each reaction step and ensuring the quality of the intermediates and the final product.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of reaction progress at the laboratory scale.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative in-process control. A suitable reversed-phase HPLC method should be developed and validated to separate and quantify the starting materials, intermediates, and the final product.[11][15][18] This allows for precise determination of reaction completion and purity assessment at each stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
Waste Stream Management
A critical aspect of scaling up chemical syntheses is the responsible management of waste streams.
| Step | Major Waste Streams | Recommended Treatment |
| 1 | Aqueous acidic and basic solutions, Dichloromethane | Neutralization, Solvent recovery/incineration |
| 2 | Triethylamine hydrochloride, Aqueous acidic and basic solutions, Dichloromethane | Neutralization, Solvent recovery/incineration |
| 3 | Pyridine, Copper (II) sulfate solution, Acetic acid, Ethyl acetate | Pyridine recovery/incineration, Heavy metal waste treatment, Neutralization, Solvent recovery/incineration |
Implementing a comprehensive waste management plan is not only environmentally responsible but also a regulatory requirement for industrial chemical production.
Conclusion
The successful scale-up synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a testament to the convergence of sound synthetic organic chemistry and meticulous process development. By carefully considering the reaction conditions, implementing robust in-process controls, and prioritizing safety at every stage, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a production environment. The detailed protocols and scale-up considerations provided in this application note serve as a valuable resource for achieving a safe, efficient, and reproducible manufacturing process for this important pharmaceutical intermediate.
References
- Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved February 11, 2026, from [Link]
- Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Marcel Dekker, Inc.
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. Retrieved February 11, 2026, from [Link]
- Ley, S. V., et al. (2019). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of York.
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 11, 2026, from [Link]
- Deadman, B. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online.
- Clayton, A. D., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering.
-
Common Conditions: Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Data. Retrieved February 11, 2026, from [Link]
- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1756-1760.
- A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024). Department of Science and Technology, India.
-
Synthesis of amides from acid chlorides. (2019). ChemHelp ASAP. Retrieved February 11, 2026, from [Link]
- Li, J., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 25(23), 5649.
-
Nichols, L. (2021). Crystallization, Small Scale. Retrieved February 11, 2026, from [Link]
- How can I get acetylation with acetic anhydride and prydine? (2014).
-
Purification of Impure Samples by Crystallization. (2017). MeitY OLabs. Retrieved February 11, 2026, from [Link]
- On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. (2016). RSC Publishing.
- Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. (n.d.).
- Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride. (n.d.). BenchChem.
- What is the best work-up for acetic anhydride/pyradine acetylation? (2019).
- What is the best technique for amide purification? (2020).
-
Phenylacetyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved February 11, 2026, from [Link]
- Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. (n.d.). BenchChem.
- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
- Protocol for N-acetylation of 2-aminopyridine: An Applic
- Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (2015).
- Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015).
-
Phenylacetyl Chloride Safety Data Sheet. (n.d.). Loba Chemie. Retrieved February 11, 2026, from [Link]
- Removing Excess Acetic Anhydride
- What is the best work-up for acetic anhydride/pyradine acetyl
- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (2021). National Institute of Chemistry, Slovenia.
- A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride. (n.d.).
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.).
- A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (2007). Applied and Environmental Microbiology, 73(21), 6828-6833.
- Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. (n.d.).
- Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.).
Sources
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- 2. (PDF) New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum [academia.edu]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. nj.gov [nj.gov]
- 6. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 17. reddit.com [reddit.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Step-by-step guide to the synthesis of "N-Acetyl-N-(benzyloxy)-2-phenylacetamide"
This Application Note is designed for professional researchers and medicinal chemists. It details the synthetic rationale and protocol for N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9), a compound utilized in biochemical assays and as a structural probe in drug development, particularly regarding hydroxamic acid derivatives and enzyme inhibition studies.
Application Note: Modular Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Scientific Rationale & Synthetic Strategy
The target molecule, N-Acetyl-N-(benzyloxy)-2-phenylacetamide , represents a class of N,N-diacyl-O-alkyl hydroxylamines. Structurally, it features a nitrogen atom bonded to a benzyloxy group and two acyl moieties (acetyl and phenylacetyl).
Mechanistic Approach: The synthesis is best approached via a stepwise acylation strategy to ensure regioselectivity and prevent over-acylation or O-acylation side reactions.
-
Primary Acylation (Amide Formation): The first step involves the formation of the N-(benzyloxy)amide bond. We utilize O-benzylhydroxylamine as the nucleophile. The choice of O-protected hydroxylamine is critical to prevent O-acylation, ensuring the phenylacetyl group attaches exclusively to the nitrogen.
-
Secondary Acylation (Imide Formation): The second step introduces the acetyl group. Since the nitrogen in the intermediate (N-(benzyloxy)-2-phenylacetamide) is less nucleophilic due to the electron-withdrawing phenylacetyl and benzyloxy groups, a stronger base or more reactive acylating agent (e.g., acetic anhydride with DMAP or acetyl chloride with NaH) is required to drive the formation of the tertiary amide structure.
Experimental Protocol
Safety Precaution: This protocol involves the use of acid chlorides and organic bases. All operations must be performed in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat). Phenylacetyl chloride is a lachrymator and corrosive.
Step 1: Synthesis of Intermediate N-(Benzyloxy)-2-phenylacetamide
Rationale:O-Benzylhydroxylamine hydrochloride is reacted with phenylacetyl chloride. Triethylamine (Et₃N) is used as a scavenger for the HCl byproduct to drive the equilibrium forward.
Reagents:
-
Phenylacetyl chloride (1.0 equiv)
-
O-Benzylhydroxylamine hydrochloride (1.05 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend O-benzylhydroxylamine hydrochloride in anhydrous DCM.
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add Triethylamine dropwise. The mixture will become clear as the free amine is liberated.
-
Acylation: Add Phenylacetyl chloride dropwise over 15-20 minutes, maintaining the temperature below 5°C to minimize side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/base), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
Step 2: N-Acetylation to Target
Rationale: The intermediate is now an N-alkoxyamide. To introduce the second acyl group (acetyl), we use Acetic Anhydride with a nucleophilic catalyst (DMAP) to activate the anhydride and facilitate attack by the sterically hindered nitrogen.
Reagents:
-
N-(Benzyloxy)-2-phenylacetamide (Intermediate from Step 1) (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Triethylamine (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
DCM or THF [Anhydrous]
Procedure:
-
Dissolution: Dissolve the intermediate in anhydrous DCM under inert atmosphere.
-
Catalysis: Add Triethylamine and DMAP. Stir for 10 minutes at RT.
-
Addition: Add Acetic Anhydride dropwise.
-
Reflux/Stir: Depending on reactivity, stir at RT for 12 hours or heat to mild reflux (40°C) for 2–4 hours.
-
Workup: Wash with cold water, 1M HCl, and brine.
-
Isolation: Dry organic phase (MgSO₄), filter, and evaporate. The crude oil/solid can be purified by chromatography (SiO₂, Hexane/EtOAc gradient) to yield N-Acetyl-N-(benzyloxy)-2-phenylacetamide .
Data Summary & Visualization
Table 1: Reaction Stoichiometry & Key Parameters
| Component | Role | Equivalents | Key Condition |
| Step 1 | |||
| O-Benzylhydroxylamine HCl | Nucleophile | 1.05 | Start at 0°C |
| Phenylacetyl Chloride | Electrophile | 1.00 | Dropwise addition |
| Triethylamine | Base (Scavenger) | 2.50 | Excess for HCl |
| Step 2 | |||
| Intermediate (Step 1) | Substrate | 1.00 | Dry thoroughly |
| Acetic Anhydride | Acylating Agent | 1.50 | Excess |
| DMAP | Catalyst | 0.10 | Nucleophilic activation |
Reaction Pathway Diagram
Caption: Two-step convergent synthesis flow from phenylacetyl chloride precursor to the final N-acetyl-N-benzyloxy target.
References
- General Synthetic Methodology (Hydroxamic Acids):Organic Syntheses, Coll. Vol. 5, p.612 (1973); Vol. 44, p.62 (1964).
Troubleshooting & Optimization
Low yield in "N-Acetyl-N-(benzyloxy)-2-phenylacetamide" synthesis troubleshooting
Welcome to the technical support center for the synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this specific synthesis. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for N-Acetyl-N-(benzyloxy)-2-phenylacetamide?
A1: N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a tertiary amide. A common and logical approach to its synthesis is the N-acylation of a secondary amide precursor, N-(benzyloxy)-2-phenylacetamide. This reaction typically involves an acetylating agent in the presence of a suitable base and solvent.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is N-(benzyloxy)-2-phenylacetamide. The key reagents include:
-
Acetylating Agent: Acetyl chloride or acetic anhydride are common choices.
-
Base: A non-nucleophilic organic base like triethylamine or pyridine, or an inorganic base such as sodium hydride.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Q3: What are the critical parameters that influence the yield of this reaction?
A3: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in the starting amide or acetylating agent can lead to side reactions.
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition.
-
Choice of Base and Solvent: The base should be strong enough to deprotonate the amide but not so strong as to cause unwanted side reactions. The solvent must be inert and capable of dissolving the reactants.
-
Stoichiometry: The molar ratio of the reactants needs to be carefully controlled to avoid unreacted starting material or the formation of byproducts.
-
Moisture Control: Acetylating agents are sensitive to moisture and can hydrolyze, reducing their effectiveness.
Troubleshooting Guide: Low Yield in N-Acetyl-N-(benzyloxy)-2-phenylacetamide Synthesis
This section addresses specific issues that can lead to low yields and provides systematic troubleshooting steps.
Problem 1: The reaction is not proceeding to completion, and the starting material is recovered.
Possible Causes:
-
Insufficiently Basic Conditions: The nitrogen atom of the starting amide, N-(benzyloxy)-2-phenylacetamide, is not sufficiently nucleophilic to attack the acetylating agent without deprotonation.
-
Inactive Acetylating Agent: The acetylating agent may have degraded due to improper storage or exposure to moisture.
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Solutions:
-
Optimize the Base:
-
If using a tertiary amine base like triethylamine, consider increasing the equivalents from 1.1 to 1.5.
-
For a more robust deprotonation, switch to a stronger base like sodium hydride (NaH). Ensure anhydrous conditions when using NaH.
-
-
Verify Reagent Quality:
-
Use a fresh bottle of acetyl chloride or acetic anhydride.
-
If the reagent's quality is uncertain, consider purifying it before use.
-
-
Adjust the Temperature:
-
If the reaction is being run at room temperature, try gentle heating to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Problem 2: Formation of multiple unidentified byproducts observed on TLC.
Possible Causes:
-
Side Reactions of the Acetylating Agent: Acetyl chloride and acetic anhydride can react with trace amounts of water or other nucleophiles.
-
O-Acylation: Although less likely for an amide, under certain conditions, acylation could potentially occur at the oxygen of the benzyloxy group.
-
De-benzylation: The benzyloxy group might be susceptible to cleavage under harsh reaction conditions.
-
C-Acylation: Alkylation at the alpha-carbon to the phenyl ring is a possibility, especially with a strong base.[1]
Troubleshooting Decision Tree:
Caption: Decision tree for addressing byproduct formation.
Detailed Solutions:
-
Control Stoichiometry:
-
Carefully measure and add the acetylating agent, using a slight excess (e.g., 1.05-1.1 equivalents).
-
-
Moderate Reaction Conditions:
-
Avoid excessively high temperatures. If heating is necessary, maintain a moderate temperature and monitor the reaction closely.
-
If using a strong base like NaH, ensure the reaction is cooled during the initial addition to control any exothermic processes.[2]
-
-
Purification Strategy:
-
If byproduct formation is unavoidable, utilize column chromatography to isolate the desired product. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for purification.
-
Problem 3: Difficulty in purifying the final product.
Possible Causes:
-
Co-elution of Impurities: The polarity of the desired product and some byproducts might be very similar, making chromatographic separation challenging.
-
Product Instability: The product may be sensitive to the purification conditions (e.g., acidic silica gel).
Troubleshooting and Optimization of Purification:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral or basic alumina | To avoid potential degradation of the product on acidic silica gel. |
| Solvent System | Toluene/Ethyl Acetate or Dichloromethane/Methanol | Explore different solvent systems to improve the separation of closely eluting compounds. |
| Recrystallization | Attempt recrystallization from a suitable solvent system | This can be a highly effective method for purifying solid products. |
Experimental Protocols
General Protocol for N-Acetylation of N-(benzyloxy)-2-phenylacetamide
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(benzyloxy)-2-phenylacetamide (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
References
-
Open Access Pub. (2017). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]
-
Digital Commons@ETSU. (2018). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]
-
Semantic Scholar. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]
-
SciSpace. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Retrieved from [Link]
- Google Patents. (1982). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
-
YouTube. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). Retrieved from [Link]
-
ResearchGate. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]
-
ResearchGate. (2004). Benzylation of N-benzyl-2-phenylacetamide. Retrieved from [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]
-
PubMed. (2015). Preparation and characterization of N-benzoyl-O-acetyl-chitosan. Retrieved from [Link]
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Optimizing reaction conditions for "N-Acetyl-N-(benzyloxy)-2-phenylacetamide" synthesis
Welcome to the technical support center for the synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for N-Acetyl-N-(benzyloxy)-2-phenylacetamide?
The most robust and commonly employed strategy is a two-step approach. The first step involves the formation of an amide bond between 2-phenylacetic acid and O-benzylhydroxylamine to yield the intermediate, N-(benzyloxy)-2-phenylacetamide. The second step is the subsequent N-acetylation of this intermediate using an acetylating agent like acetic anhydride or acetyl chloride. This sequential approach allows for better control and purification at each stage, ultimately leading to higher purity of the final product.
Q2: Why is direct synthesis from all three components not recommended?
A one-pot reaction involving 2-phenylacetic acid, O-benzylhydroxylamine, and an acetylating agent would be fraught with competitive and unwanted side reactions. The O-benzylhydroxylamine could be acetylated before it couples with the phenylacetic acid, and the reaction conditions required for amide bond formation and acetylation are often incompatible. A stepwise synthesis ensures that each transformation proceeds cleanly before the next reagent is introduced.
Q3: How critical is the choice of coupling agent for the initial amide bond formation?
The choice is critical as it directly impacts yield, purity, and the mildness of the reaction conditions. While converting 2-phenylacetic acid to its acyl chloride is an option, this method often requires harsh conditions that may not be suitable for sensitive substrates.[1][2] Modern coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allow the reaction to proceed under very mild, neutral pH conditions.[3] For enhanced efficiency and to suppress side reactions, these are often used with additives like N-hydroxysuccinimide (NHS), which forms a more stable, reactive ester intermediate.[4][5][6][7]
Q4: What are the primary challenges in the final N-acetylation step?
The main challenge is the relatively low nucleophilicity of the amide nitrogen in the N-(benzyloxy)-2-phenylacetamide intermediate. Unlike primary or secondary amines, amides are significantly less basic and reactive. Therefore, driving the acetylation to completion can require forcing conditions or the use of a catalyst. A common issue is an incomplete reaction, leading to difficult-to-separate mixtures of starting material and product.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of the intermediate, N-(benzyloxy)-2-phenylacetamide.
-
Question: My initial coupling reaction between 2-phenylacetic acid and O-benzylhydroxylamine is failing. What are the likely causes?
-
Answer & Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable without removing water, typically requiring high heat.[3][8]
-
Solution: Ensure your coupling agent (e.g., EDC, DCC) is fresh and added in the correct stoichiometry (typically 1.1-1.2 equivalents). Consider adding N-hydroxysuccinimide (NHS) as an activator. The NHS ester is more stable and reacts cleanly with the amine, and the NHS byproduct is water-soluble, simplifying purification.[4][6]
-
-
Inactivation of the Amine: If your O-benzylhydroxylamine is in the form of a hydrochloride salt, the amine will be protonated and non-nucleophilic.
-
Solution: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a 1:1 molar ratio to the amine salt to liberate the free amine in situ.[1] Do not use a nucleophilic base like pyridine if you are also using an acyl chloride, as it can react.
-
-
Incorrect Solvent Choice: The polarity of the solvent can significantly affect reaction rates.
-
Solution: Aprotic polar solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are generally excellent choices for these coupling reactions. DMF can also act as a catalyst when forming acid chlorides.[1]
-
-
Problem 2: The N-acetylation of the intermediate is sluggish or incomplete.
-
Question: I have successfully synthesized N-(benzyloxy)-2-phenylacetamide, but the final acetylation step is not going to completion. How can I improve this?
-
Answer & Solutions:
-
Insufficient Reagent Reactivity: Acetic anhydride may not be reactive enough to fully acetylate the relatively non-nucleophilic amide nitrogen.
-
Solution 1: Switch to acetyl chloride, which is a more potent acetylating agent. This reaction should be performed in the presence of a non-nucleophilic base (like TEA or DIPEA) to scavenge the HCl byproduct.
-
Solution 2: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with the acetylating agent to form a highly reactive intermediate, which then efficiently acetylates the amide.
-
-
Reversible or Unfavorable Equilibrium: Without a base, the reaction with acetic anhydride produces acetic acid, which can protonate the starting amide and hinder the reaction progress.
-
Solution: Perform the reaction in a solvent like pyridine, which acts as both the solvent and a base to neutralize the acetic acid byproduct and drive the reaction forward. Alternatively, use a stoichiometric amount of a base like triethylamine in a solvent like DCM.
-
-
Problem 3: The final product is difficult to purify.
-
Question: My final product shows multiple spots on TLC, and I'm struggling to isolate pure N-Acetyl-N-(benzyloxy)-2-phenylacetamide via column chromatography.
-
Answer & Solutions:
-
Residual Starting Material: If the acetylation was incomplete, your product will be contaminated with the N-(benzyloxy)-2-phenylacetamide intermediate.
-
Solution: These two compounds can have very similar polarity. Optimize the reaction to go to completion. For purification, try a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. Small changes in the solvent ratio can often achieve separation.
-
-
Hydrolysis of Product: N-alkoxyamides can be sensitive to strongly acidic or basic conditions during workup.
-
Solution: Ensure all aqueous washes during the workup are with mild solutions (e.g., saturated sodium bicarbonate, dilute HCl) and are performed quickly at cool temperatures. Avoid prolonged contact with strong acids or bases.
-
-
Choosing the Right Eluent System: N-alkoxy amides can be quite polar and may streak on silica gel.[9]
-
Solution: If standard solvent systems fail, consider adding a small percentage (0.5-1%) of a modifier to your eluent. For example, a small amount of methanol in a DCM eluent can help improve peak shape for polar compounds.[10] Alternatively, if the compound is basic, adding a trace of triethylamine can prevent streaking.
-
-
Optimized Reaction Parameters
The following table summarizes the recommended starting points for optimizing your synthesis.
| Parameter | Step 1: Amide Formation | Step 2: N-Acetylation | Rationale |
| Key Reagents | 2-phenylacetic acid, O-benzylhydroxylamine HCl, EDC, NHS | N-(benzyloxy)-2-phenylacetamide, Acetic Anhydride | EDC/NHS provides mild and efficient coupling.[3][7] Acetic anhydride is a common, effective acetylating agent. |
| Base | Triethylamine (1.1 eq) | Pyridine (as solvent) or DMAP (0.1 eq) + TEA (1.5 eq) | TEA neutralizes the amine salt.[1] Pyridine acts as a base and catalyst; DMAP is a potent acylation catalyst. |
| Solvent | DCM or DMF | Pyridine or DCM | Aprotic solvents are standard for these transformations. |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Start cool to control the initial exothermic reaction of the coupling agent, then allow to warm. Gentle heating may be needed for acetylation. |
| Reaction Time | 4 - 16 hours | 2 - 12 hours | Monitor by TLC until starting material is consumed. |
| Expected Yield | 75 - 90% | 70 - 85% | Yields are dependent on reaction scale and purification efficiency. |
Visualized Experimental Workflow
The diagram below outlines the key stages of the synthesis, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(benzyloxy)-2-phenylacetamide
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenylacetic acid (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM).
-
Amine Preparation: In a separate flask, suspend O-benzylhydroxylamine hydrochloride (1.05 eq) in DCM.
-
Base Addition: Cool the amine suspension to 0 °C and add triethylamine (1.1 eq) dropwise. Stir for 15 minutes.
-
Coupling Agent Addition: To the solution of 2-phenylacetic acid, add N-hydroxysuccinimide (NHS) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir at 0 °C for 20 minutes.
-
Coupling Reaction: Add the free-based O-benzylhydroxylamine solution from step 3 to the activated acid solution from step 4. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
-
Reaction Setup: Dissolve the purified N-(benzyloxy)-2-phenylacetamide (1.0 eq) from Step 1 in anhydrous DCM in a flask under an inert atmosphere.
-
Catalyst and Base: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq) to the solution.
-
Acetylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 35-40 °C.
-
Workup: Quench the reaction by slowly adding water. Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the final product, N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
References
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. Available at: [Link]
-
Barré, A., et al. (2017). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. (2022). Available at: [Link]
-
Cellulose acylation in homogeneous and heterogeneous media: Optimization of reactions conditions. PubMed. (2023). Available at: [Link]
-
RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. PMC. Available at: [Link]
-
Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Available at: [Link]
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. ResearchGate. Available at: [Link]
-
Why did my amide syntesis does not work? ResearchGate. (2021). Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. (2021). Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]
-
Electrodimerization of N-Alkoxyamides for the Synthesis of Hydrazines. ACS Publications. (2021). Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). Available at: [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]
-
Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. ResearchGate. Available at: [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. (2022). Available at: [Link]
-
How can i purify N-oxides on column chromatography? ResearchGate. (2017). Available at: [Link]
-
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available at: [Link]
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- 8. Khan Academy [khanacademy.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Welcome to the technical support hub for the purification of N-Acetyl-N-(benzyloxy)-2-phenylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pharmaceutical intermediate.[1] Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during purification.
Understanding the Chemistry of Purification
The purification strategy for N-Acetyl-N-(benzyloxy)-2-phenylacetamide hinges on the chemical differences between the target molecule and potential impurities. The synthesis typically involves the N-acetylation of N-(benzyloxy)-2-phenylacetamide using an acetylating agent like acetic anhydride or acetyl chloride.[2][3][4] Consequently, common impurities include unreacted starting material, excess acetylating agent, and byproducts such as acetic acid. The goal of the purification process is to selectively remove these contaminants.
A logical purification workflow is essential for maximizing purity and yield. The process generally begins with an aqueous workup to remove crude, water-soluble impurities, followed by one or more chromatographic or recrystallization steps.
Caption: A typical workflow for purifying crude N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My crude product is a sticky oil or gum, not a solid. How can I handle this?
A1: This is a frequent issue, often caused by residual solvent or the presence of impurities that depress the melting point.
-
Causality: Solvents like dichloromethane or ethyl acetate, if not completely removed, can result in an oily product. Furthermore, acidic byproducts like acetic acid can interfere with crystal lattice formation.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Concentrate the organic layer on a rotary evaporator and then place the flask under high vacuum for several hours to remove trace solvents.
-
Aqueous Workup: Before concentration, ensure you have thoroughly washed the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acetic acid.[2][5] A subsequent wash with brine will help remove residual water.
-
Trituration: If the oil persists, attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether), and scratch the side of the flask with a glass rod or spatula. This can provide nucleation sites for crystal growth.
-
Q2: I see multiple spots on my TLC plate after the initial workup. What do they represent and how do I get rid of them?
A2: Multiple spots indicate a mixture of compounds. Identifying these is key to selecting the right purification method.
-
Probable Identities of Spots:
-
Product: The desired N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
-
Starting Material: Unreacted N-(benzyloxy)-2-phenylacetamide. This is typically more polar than the product due to the N-H group available for hydrogen bonding and will have a lower Rf value.
-
Baseline Impurities: Highly polar impurities, such as acetic acid, which will remain at the baseline (Rf ≈ 0) in many solvent systems.
-
-
Troubleshooting & Purification Strategy:
-
For Less Polar Impurities: If you have non-polar impurities (higher Rf than the product), column chromatography is often the most effective method.
-
For More Polar Impurities (e.g., Starting Material): Both recrystallization and column chromatography are excellent options. The starting material's different polarity and solubility profile usually allow for efficient separation.
-
Caption: Decision tree for choosing a purification method based on TLC analysis.
Q3: My yield is very low after recrystallization. What went wrong?
A3: Low recovery from recrystallization is typically due to an inappropriate choice of solvent, using too much solvent, or premature crystallization.
-
Causality & Solutions:
-
Poor Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing the yield. Perform small-scale solvent screens to find the optimal system. Ethanol/water or ethyl acetate/hexanes are common starting points for compounds of this type.[5]
-
Excessive Solvent Volume: Using the absolute minimum amount of hot solvent to fully dissolve the crude product is critical. Any excess solvent will retain more of your product in solution upon cooling, lowering the recovery.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystallization.
-
Q4: How do I know if my final product is pure?
A4: Purity should be assessed using a combination of analytical techniques. Relying on a single method is not advisable.
-
Recommended Analytical Techniques:
-
¹H NMR Spectroscopy: This is one of the best methods for confirming the structure and assessing purity. The integration of peaks corresponding to your product should be consistent with the structure, and impurity peaks should be minimal (ideally <2%).[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for quantitative purity analysis, providing a precise percentage of purity by area.[7]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden.
-
Mass Spectrometry (MS): Confirms that the major component has the correct molecular weight.[4]
-
| Technique | Purpose | What to Look For |
| TLC | Qualitative check of purity/fractions | A single, well-defined spot. |
| ¹H NMR | Structural confirmation & purity estimate | Correct chemical shifts, splitting patterns, and integration. Absence of impurity signals. |
| HPLC | Quantitative purity measurement | A single major peak, with purity often reported as >98% by peak area.[8][9] |
| Melting Point | Assess purity of crystalline solids | A narrow melting range (e.g., 1-2 °C). |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a robust method for purifying multi-gram quantities of crude product where impurities have a significantly different solubility profile.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will fully dissolve the crude product at boiling point and result in significant crystal formation upon cooling.
-
Dissolution: Place the crude N-Acetyl-N-(benzyloxy)-2-phenylacetamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.[10]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating complex mixtures or for achieving very high purity on a smaller scale.[11][12]
-
TLC Analysis & Solvent System Selection: Develop a TLC solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under pressure, ensuring a uniform and crack-free stationary phase.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting the column with the selected solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]
References
-
Patsnap Eureka. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzylation of N-benzyl-2-phenylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). Novel phenylacetamide derivatives and processes for the preparation thereof - European Patent Office - EP 0525360 A2.
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Rapid assembly of α-ketoamides via metal - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification and activity assays of N-terminal acetyltransferase D - PMC. Retrieved from [Link]
-
Slideshare. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF N-ACETYL L- CYSTEINE TABLETS BY RP-HPLC. Retrieved from [Link]
Sources
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- 9. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF N-ACETYL L- CYSTEINE TABLETS BY RP-HPLC | PPTX [slideshare.net]
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- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Thermal Management for N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Executive Summary
You are accessing the technical support module for N-Acetyl-N-(benzyloxy)-2-phenylacetamide . This compound belongs to a specialized class of anomeric amides (specifically N-acyl-N-alkoxyamides). Unlike standard amides, these molecules possess two electronegative atoms (Oxygen) bonded to the central Nitrogen.
Critical Warning: This structural feature induces a pyramidal geometry at the nitrogen atom and significantly weakens the N-O bond resonance. Consequently, this molecule exhibits non-Arrhenius thermal instability and potent direct-acting mutagenicity. Strict adherence to the temperature protocols below is required to prevent HERON (Heteroatom Rearrangement on Nitrogen) type decomposition or runaway exotherms during synthesis.
Part 1: The Thermodynamic Profile (The "Why")
To manage this compound, you must understand its inherent instability.
-
Pyramidal Nitrogen: Due to Bent’s Rule, the two electronegative oxygen atoms draw electron density, forcing the nitrogen into a pyramidal (
-like) hybridization rather than the planar ( ) geometry of typical amides.[1] This reduces resonance stabilization, making the N-acyl bond more reactive to nucleophiles and the molecule more heat-sensitive [1]. -
The HERON Rearrangement Risk: At elevated temperatures (>40°C), N-acyl-N-alkoxyamides can undergo intramolecular rearrangement (HERON reaction), ejecting esters or rearranging into ureas. This is often an exothermic decomposition [2].[2]
Part 2: Synthesis Thermal Control Protocol
Workflow: Acetylation of N-(benzyloxy)-2-phenylacetamide.
Reagents & Setup
-
Substrate: N-(benzyloxy)-2-phenylacetamide (1.0 eq)
-
Acylating Agent: Acetyl Chloride (1.1 eq) [Note: Acetyl chloride is preferred over anhydride for kinetic control at low T]
-
Base: Triethylamine (
) or Pyridine (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Thermal Guide
| Phase | Action | Temperature Target | Critical Technical Note |
| 1. Solvation | Dissolve substrate in DCM. | 20°C (RT) | Ensure complete dissolution before cooling to prevent precipitation heterogeneity. |
| 2. Cryo-Cooling | Cool reaction vessel. | -5°C to 0°C | Use an ice/NaCl bath. Internal probe monitoring is mandatory. |
| 3. Base Addition | Add | < 5°C | Exotherm is mild, but amine salts may precipitate. Keep stirring vigorous. |
| 4. Acylation | Add Acetyl Chloride (diluted in DCM). | < 5°C | CRITICAL: This is the primary exotherm. Add over 30-60 mins. If T > 10°C, stop addition. |
| 5. Equilibration | Allow to warm naturally. | 20°C - 25°C | Stir for 2-4 hours. DO NOT REFLUX. Heat will trigger N-O bond homolysis. |
| 6. Quench | Add sat. | < 10°C | Cool the mixture back to 0°C before quenching to manage hydrolysis heat. |
Part 3: Visualization of Thermal Workflow
The following diagram illustrates the critical temperature gates (Blue = Safe/Cold, Red = Danger/Heat) for the synthesis workflow.
Figure 1: Thermal logic flow for the acetylation of N-alkoxy amides. Note the strict prohibition of heating.
Part 4: Troubleshooting & FAQs
Q1: The reaction mixture turned dark brown/black upon warming to room temperature. What happened?
-
Diagnosis: Thermal Decomposition.[3]
-
Root Cause: You likely exceeded 30°C or the reaction was allowed to exotherm uncontrolled during the addition phase. The N-O bond in N-acetyl-N-(benzyloxy) compounds is labile. Darkening indicates radical decomposition or polymerization.
-
Solution: Discard the batch. In the next run, strictly maintain
during addition and ensure the ambient temperature does not exceed during the stir phase.
Q2: I see a precipitate forming immediately upon adding Acetyl Chloride. Is this the product?
-
Diagnosis: Triethylamine Hydrochloride (Salt) formation.
-
Analysis: This is normal and desirable. The base (
) is scavenging the HCl byproduct. -
Action: Ensure your stirring speed is high enough to keep the slurry mobile. Do not add water or warm the reaction to dissolve it, as this will hydrolyze your acetyl chloride.
Q3: Can I use a rotovap bath at 50°C to remove the solvent?
-
Diagnosis: Unsafe Process.
-
Risk: High. While the compound is stable enough for isolation, 50°C is near the threshold for accelerated degradation for this class of anomeric amides.
-
Solution: Set the rotovap bath to maximum 30°C and use a higher vacuum pressure to remove the DCM.
Q4: The yield is low (<40%), and I recovered starting material. Can I reflux to push the reaction?
-
Diagnosis: Kinetic barrier vs. Thermodynamic instability.
-
Answer: NO. Refluxing will destroy the product faster than it forms it.
-
Alternative:
-
Add a catalyst: 10 mol% DMAP (4-Dimethylaminopyridine) at
. This creates a highly reactive N-acylpyridinium intermediate that reacts faster at low temperatures. -
Ensure your Acetyl Chloride is fresh (it hydrolyzes to acetic acid over time, which is unreactive).
-
Part 5: Storage Specifications
Once isolated, the stability of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is governed by the prevention of hydrolysis and homolysis.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Prevents slow thermal rearrangement. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the benzyloxy moiety. |
| State | Solid / Oil | Do not store in solution (DCM/Acidic solvents promote degradation). |
| Shelf Life | 6 Months | Re-verify purity via NMR before use in biological assays. |
References
-
Glover, S. A. (2011).[4] Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity. ConnectSci / Australian Journal of Chemistry.
-
Glover, S. A., & Mo, G. (2002). Hindered ester formation by SN2 azidation of N-acetoxy-N-alkoxyamides and N-alkoxy-N-chloroamides—novel application of HERON rearrangements. Journal of the Chemical Society, Perkin Transactions 2.
-
BenchChem Technical Data. (2025). N-Acetyl-N-phenylacetamide Synthesis and Properties. (General reference for phenylacetamide acetylation protocols).
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Technical Support Center: Synthesis of N-Acetylated Aromatic Compounds
Welcome to the Technical Support Center dedicated to the synthesis of N-acetylated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental organic transformation. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure your success in the lab.
PART 1: Troubleshooting Guide - Common Pitfalls & Solutions
This section addresses the most frequently encountered issues during the N-acetylation of aromatic amines. Each answer delves into the root causes and provides actionable solutions.
Q1: My N-acetylation reaction is sluggish or shows low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common hurdle in N-acetylation, often stemming from several factors related to the reactivity of your starting materials and reaction conditions.
-
Insufficient Nucleophilicity of the Aromatic Amine: The core of the N-acetylation reaction is the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl of the acetylating agent.[1] If the aromatic amine is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), its nucleophilicity is significantly reduced, slowing down the reaction. Friedel-Crafts reactions, a related class of acylations, are known to fail with strongly deactivated aromatic systems.[2]
-
Solution: For deactivated amines, more forcing conditions may be necessary. This can include increasing the reaction temperature, prolonging the reaction time, or using a more potent acetylating agent like acetyl chloride in place of acetic anhydride.[3] Additionally, employing a catalyst can enhance the electrophilicity of the acetylating agent.
-
-
Steric Hindrance: Aromatic amines with bulky substituents near the amino group (e.g., 2,6-disubstituted anilines) present a significant steric barrier to the approach of the acetylating agent.[4] This is a frequent cause of low yields.
-
Solution: To overcome steric hindrance, consider using a less bulky but more reactive acetylating agent. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acetylpyridinium intermediate that is more readily attacked by the hindered amine.[4]
-
-
Inadequate Catalyst Activity or Absence of a Catalyst: While some N-acetylations proceed without a catalyst, many benefit from one. Catalysts can activate the acetylating agent, making it more susceptible to nucleophilic attack.[5]
-
Solution: A range of catalysts can be employed. For instance, both Lewis acids (e.g., zinc oxide, alumina) and Brønsted acids (e.g., acetic acid, tartaric acid) have been shown to effectively catalyze N-acetylation.[3][5][6] Acetic acid itself can serve as a catalyst when using esters as the acyl source.[7][8][9] The choice of catalyst will depend on the specific substrate and reaction conditions.
-
-
Poor Solubility: If the aromatic amine has poor solubility in the chosen reaction solvent, the reaction will be heterogeneous and slow.[4]
-
Solution: Select a solvent that dissolves the starting amine. Common solvents for N-acetylation include acetic acid, pyridine, and dichloromethane. Gentle heating can also improve solubility and reaction rates.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?
A2: The formation of byproducts is a frequent complication. Understanding the potential side reactions is key to developing a more selective process.
-
Diacetylation (Over-acetylation): Primary aromatic amines can sometimes undergo a second acetylation to form a diacetylated product, especially under harsh conditions or with a large excess of a highly reactive acetylating agent.[10]
-
Solution: To minimize diacetylation, carefully control the stoichiometry of the acetylating agent, aiming for a 1:1 molar ratio with the amine. Slow, dropwise addition of the acetylating agent can also help to avoid localized high concentrations that favor over-acetylation.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the desired mono-acetylated product is formed.
-
-
O-Acetylation: If the aromatic amine substrate also contains a hydroxyl (-OH) or other nucleophilic group, this group can compete with the amine for acetylation.[4]
-
Solution: Chemoselectivity can often be achieved by carefully controlling the reaction temperature. N-acetylation is generally more facile and can often be accomplished at lower temperatures than O-acetylation. If temperature control is insufficient, it may be necessary to protect the hydroxyl group prior to N-acetylation.[11][12]
-
-
Hydrolysis of the Acetylating Agent: Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis, especially in the presence of water.[13] This not only consumes the reagent but also introduces acetic acid as a byproduct, which can complicate purification.
-
Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents.[10] Reactions should be protected from atmospheric moisture with a drying tube.
-
Q3: The work-up and purification of my N-acetylated product are proving difficult. What are the best practices for isolating a pure product?
A3: A well-planned work-up and purification strategy is critical for obtaining the final product in high purity.
-
Quenching Excess Acetylating Agent: The first step in the work-up is to safely quench any unreacted acetylating agent.
-
Standard Procedure: A common and effective method is to pour the reaction mixture into ice-cold water.[1] This rapidly hydrolyzes excess acetic anhydride to the more easily removed acetic acid. For acetyl chloride, this should be done with extreme caution in a fume hood due to the vigorous evolution of HCl gas.
-
-
Neutralization and Extraction: After quenching, the product needs to be neutralized (if acidic or basic catalysts were used) and extracted into an organic solvent.[14]
-
Typical Workflow: The aqueous mixture is transferred to a separatory funnel. If the reaction was run under acidic conditions, a mild base like sodium bicarbonate solution can be added to neutralize the acid. The product is then extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with water and brine to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][14]
-
-
Purification Techniques: The crude product obtained after solvent evaporation often requires further purification.
-
Recrystallization: N-acetylated aromatic compounds are often crystalline solids, making recrystallization an excellent method for purification.[15] The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[6][15] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the product from impurities.
-
PART 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for common N-acetylation procedures.
General Protocol for N-Acetylation of an Aromatic Amine with Acetic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic amine
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as a base)[16]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in glacial acetic acid. If the amine is used as its hydrochloride salt, add sodium acetate (1.0-1.2 eq) to liberate the free amine.[16][17]
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.0-1.1 eq) to the solution. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water with stirring.[5] The N-acetylated product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying and Purification: Dry the product in a desiccator or oven at a suitable temperature. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical approach to troubleshooting low-yield N-acetylation reactions.
Caption: A logical workflow for optimizing the N-acetylation of an aromatic amine.
PART 3: Mechanistic Insights & Safety
A deeper understanding of the reaction mechanism and safety protocols is essential for any scientist.
Mechanism of N-Acetylation with Acetic Anhydride
The N-acetylation of an aromatic amine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for N-acetylation.
The reaction is initiated by the attack of the nitrogen's lone pair of electrons on one of the electrophilic carbonyl carbons of acetic anhydride.[1] This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling an acetate ion as a good leaving group, and after a proton transfer step, the final N-acetylated product is formed.[18]
Safety Precautions for Acetic Anhydride
Acetic anhydride is a corrosive, flammable, and lachrymatory liquid that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles or a face shield, and a lab coat.[13][19]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling the corrosive and irritating vapors.[13][20]
-
Handling: Acetic anhydride reacts violently with water, producing acetic acid.[21] Keep it away from moisture. It is also incompatible with strong oxidizing agents, strong bases, and alcohols.[19]
-
Spills: In case of a small spill, it can be absorbed with an inert material like sand or diatomaceous earth.[20] For larger spills, follow your institution's emergency procedures.
-
Fire: Acetic anhydride is combustible.[19] Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water directly on a fire involving acetic anhydride as it will react to produce flammable and corrosive acetic acid.[19]
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (2020-04-23). National Center for Biotechnology Information. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. International Journal of Creative Research Thoughts. [Link]
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Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide - Scribd. Scribd. [Link]
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What safety precautions should you take when working with acetic anhydride? - Quora. Quora. [Link]
-
N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells - PubMed. National Center for Biotechnology Information. [Link]
-
Green Acetylation of Primary Aromatic Amines - Resonance magazine FEB 2023.cdr. Indian Academy of Sciences. [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF - ResearchGate. ResearchGate. [Link]
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Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Carl ROTH. [Link]
-
ICSC 0209 - ACETIC ANHYDRIDE. International Labour Organization. [Link]
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What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? ResearchGate. [Link]
-
Protecting group - Wikipedia. Wikipedia. [Link]
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N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent - ResearchGate. ResearchGate. [Link]
-
SAFETY DATA SHEET - INEOS Group. INEOS. [Link]
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ACETIC ANHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. New Jersey Department of Health. [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - Semantic Scholar. Semantic Scholar. [Link]
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1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid - SciSpace. SciSpace. [Link]
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N-acetylation of Aromatic Amines by One-pot Route | Bentham Science Publishers. Bentham Science. [Link]
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N-acetylation of Aromatic Amines: Implication for Skin and Immune Cells - PubMed. National Center for Biotechnology Information. [Link]
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The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. ResearchGate. [Link]
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13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Acylation of an amine using acetic anhydride - YouTube. YouTube. [Link]
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N-acetylation of Aromatic Amines by One-pot Route - Bentham Science Publisher. Bentham Science. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. National Center for Biotechnology Information. [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. MDPI. [Link]
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Acetylation – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
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Acetylation - Wikipedia. Wikipedia. [Link]
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Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. National Institute of Chemistry, Slovenia. [Link]
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Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES - YSU Journals. Yerevan State University Journals. [Link]
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Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability - ResearchGate. ResearchGate. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide - Digital Commons@ETSU. East Tennessee State University. [Link]
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"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" degradation pathways and prevention
Welcome to the technical support resource for N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this important pharmaceutical intermediate. Here, we address common questions regarding its degradation pathways and provide actionable troubleshooting and prevention strategies to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for N-Acetyl-N-(benzyloxy)-2-phenylacetamide?
A1: Understanding the inherent chemical liabilities of N-Acetyl-N-(benzyloxy)-2-phenylacetamide is the first step in preventing its degradation. The molecule's structure contains several functional groups susceptible to specific environmental stressors. The three primary degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The tertiary amide bond is the most prominent site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway typically requires heating for extended periods.[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally slower for tertiary amides compared to primary or secondary amides due to steric hindrance and the lack of an N-H proton to deprotonate.[3][4] The initial cleavage of the N-acetyl group would yield N-(benzyloxy)-2-phenylacetamide. Further, more forceful hydrolysis could cleave the second amide bond.
-
-
Oxidative Degradation: The benzyloxy group is a primary target for oxidation. Oxidative debenzylation is a well-documented reaction that can be initiated by various oxidizing agents or radical species.[5][6] This process cleaves the benzyl group, which can then be oxidized to benzaldehyde or benzoic acid, leaving behind N-acetyl-2-phenylacetamide. The benzylic C-H bond in the phenylacetamide moiety is also a potential site for oxidation.[7]
-
Photolytic Degradation: Aromatic systems and carbonyl groups can absorb UV radiation, leading to photochemical degradation.[8] For acetamide derivatives, this can involve complex pathways including radical formation and rearrangement.[9] Exposure to direct sunlight or unshielded laboratory lighting can initiate these processes over time.
The following diagram illustrates these primary degradation routes.
Caption: Primary degradation pathways of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Q2: I'm observing unexpected peaks in my HPLC analysis after storing my compound. What could they be?
A2: The appearance of new peaks in your chromatogram is a classic sign of degradation. By understanding the degradation pathways described in Q1, we can predict the identity of these impurities. The key is to correlate the appearance of these peaks with your storage or experimental conditions. For example, if the compound was stored in an aqueous buffer, hydrolysis products are likely. If it was exposed to air and light, oxidation and photolysis products may be present.
Below is a table summarizing the most probable degradation products. This can serve as a guide for identifying unknown peaks, potentially through mass spectrometry (MS) analysis coupled with your HPLC.
| Potential Degradant | Molecular Formula | Molecular Weight ( g/mol ) | Probable Degradation Pathway |
| N-(Benzyloxy)-2-phenylacetamide | C₁₅H₁₅NO₂ | 241.29 | Hydrolysis |
| Acetic Acid | C₂H₄O₂ | 60.05 | Hydrolysis |
| N-Acetyl-2-phenylacetamide | C₁₀H₁₁NO₂ | 177.20 | Oxidation (Debenzylation) |
| Benzaldehyde | C₇H₆O | 106.12 | Oxidation (Debenzylation) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Oxidation (of Benzaldehyde) |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | Hydrolysis (Secondary) |
| Benzylamine | C₇H₉N | 107.15 | Hydrolysis (Secondary) |
Q3: How can I prevent the degradation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide during storage and experiments?
A3: Proactive prevention is crucial for maintaining the purity and stability of your compound. The following best practices are based on both general chemical principles for amides and specific supplier recommendations.
-
Optimal Storage Conditions:
-
Temperature: Store the solid compound at refrigerated temperatures, typically between 0-8°C.[10] This significantly slows the rate of all potential degradation reactions.
-
Atmosphere: For long-term storage, consider placing the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). This is especially important to prevent oxidative degradation.[11]
-
Light: Always store the compound in an amber or opaque vial to protect it from light, thereby preventing photolytic degradation.[11]
-
-
Handling in Solution:
-
pH Control: When preparing solutions, use buffers to maintain a neutral pH (pH 6-7.5). Avoid strongly acidic or basic conditions unless required for a specific reaction, and even then, minimize the exposure time. Amides are generally most stable at a neutral pH.
-
Solvent Choice: The compound is noted for its compatibility with a range of solvents.[10] For creating stock solutions for storage, use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and store them at -20°C or -80°C. Avoid prolonged storage in protic solvents like methanol or water, which can participate in hydrolysis.
-
Degassing Solvents: If oxidative degradation is a primary concern for your application, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can be beneficial.
-
-
Use of Stabilizers:
-
While not standard practice for solid storage, if the compound is part of a liquid formulation where stability is a challenge, the inclusion of antioxidants (e.g., BHT, BHA) or chelating agents (to sequester metal ions that can catalyze oxidation) could be explored. However, this requires careful formulation development and validation.
-
Q4: How do I set up a forced degradation study for this compound to assess its stability?
A4: A forced degradation or stress testing study is a regulatory requirement and a critical part of drug development.[12][13][14] It helps to establish the intrinsic stability of the molecule, determine degradation pathways, and validate the stability-indicating power of your analytical methods.[15][16]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions may need to be optimized (time, temperature, reagent concentration) to achieve this target.
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products of N-Acetyl-N-(benzyloxy)-2-phenylacetamide under various stress conditions.
Materials:
-
N-Acetyl-N-(benzyloxy)-2-phenylacetamide
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve N-Acetyl-N-(benzyloxy)-2-phenylacetamide in a suitable solvent (e.g., 50:50 ACN/Water) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place both the solid powder and a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose both the solid powder and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Point Sampling: Withdraw aliquots from each stressed solution at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). The solid samples should be sampled at the end of the study period.
-
Sample Quenching and Preparation:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH before dilution.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl before dilution.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method, preferably with a mass spectrometer detector to aid in the identification of degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
Attempt to identify the structure of major degradants using MS data.
-
Perform a mass balance calculation to ensure that all degradation products have been accounted for.
-
The workflow for this study is visualized below.
Caption: Workflow for a forced degradation study.
References
-
Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density funct. SciSpace. [Link]
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Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. ResearchGate. [Link]
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Corey–Itsuno reduction. Wikipedia. [Link]
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N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826. PubChem - NIH. [Link]
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2-Phenylacetamide | CAS 103-81-1. Veeprho. [Link]
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Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]
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What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]
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Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. ResearchGate. [Link]
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Basic Amide Hydrolysis. YouTube. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central - NIH. [Link]
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Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides. Royal Society of Chemistry. [Link]
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Photochemical dehydration of acetamide in a cryogenic matrix. PubMed. [Link]
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Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. American Chemical Society. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
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Principles of Drug Action 1, Spring 2005, Amides. Auburn University. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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A straightforward synthesis of N-monosubstituted α-keto amides via aerobic benzylic oxidation of amides. Academia.edu. [Link]
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Postmortem Degradation of N-acetyl Aspartate and N-acetyl Aspartylglutamate: An HPLC Analysis of Different Rat CNS Regions. PubMed. [Link]
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Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. [Link]
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Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]
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(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. PubMed. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) A straightforward synthesis of N-monosubstituted α-keto amides via aerobic benzylic oxidation of amides [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical dehydration of acetamide in a cryogenic matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. sgs.com [sgs.com]
Troubleshooting guide for scaling up "N-Acetyl-N-(benzyloxy)-2-phenylacetamide" production
[1]
Status: Operational Ticket ID: SC-22426-SCALE Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Target Molecule: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 22426-99-9)[1]
Executive Summary
Welcome to the Scale-Up Support Center. This guide addresses the specific engineering and chemical challenges encountered when transitioning the production of N-Acetyl-N-(benzyloxy)-2-phenylacetamide from milligram (medicinal chemistry) to kilogram (process development) scale.
This molecule is an N-acyl-N-alkoxy amide (a hydroxamic acid derivative).[1] Unlike standard amides, the nitrogen center is sterically crowded by the benzyloxy (
Part 1: Critical Process Parameters (FAQs)
Category A: Reaction Initiation & Kinetics
Q: The reaction stalls at 60-70% conversion despite using excess acetic anhydride. Heating pushes impurities.[1] How do I drive this to completion?
A: This is a classic issue of steric deactivation . The bulky
-
The Fix: You must shift from thermal activation to nucleophilic catalysis .[1]
-
Catalyst: Introduce 4-Dimethylaminopyridine (DMAP) at 1–5 mol%.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the sterically hindered amine much faster than acetic anhydride alone.[1]
-
Solvent Switch: If using Dichloromethane (DCM), switch to Toluene or THF .[1] Toluene allows for higher internal temperatures (up to 50°C) without the pressure issues of DCM, improving kinetics without reaching the decomposition threshold of the N-O bond.
-
Stoichiometry: Ensure a minimum of 2.5 equivalents of the acetylating agent.
-
Q: We observed a rapid temperature spike (exotherm) upon adding Acetyl Chloride. How do we manage this at the 5kg scale?
A: Acetylation of hydroxamates is highly exothermic (
-
The Protocol:
-
Dosing Control: Do not add Acetyl Chloride in one shot. Use a gravimetric dosing pump to add the reagent over 2–4 hours.[1]
-
Active Cooling: Maintain the jacket temperature at 0°C. Allow the internal temperature to rise no higher than 15°C during addition.
-
Base Management: If using Triethylamine (TEA) or Pyridine as a scavenger, add it before the acetyl chloride.[1] This buffers the HCl immediately.[1] Note: Acetic Anhydride is safer than Acetyl Chloride for scale-up due to a less violent exotherm.[1]
-
Category B: Workup & Isolation[1]
Q: The product "oils out" during crystallization and refuses to solidify. How do we recover the solid?
A: N-alkoxy imides are notorious for supercooling and forming stable oils due to their rotational flexibility.[1]
-
The Fix: Implement a controlled anti-solvent addition with seeding.[1]
-
Solvent System: Dissolve the crude oil in minimal Ethyl Acetate (EtOAc) at 40°C.[1]
-
Seeding: Cool to 25°C. Add 0.5 wt% of pure seed crystals. Agitate for 1 hour until a hazy slurry forms.
-
Anti-solvent: Slowly dose n-Heptane (ratio 3:1 Heptane:EtOAc) over 4 hours.
-
Aging: Cool to 0–5°C and hold for 6 hours. This forces the lattice to order, preventing the oil phase.[1]
-
Q: We see hydrolysis back to the starting material (N-benzyloxy-2-phenylacetamide) during the aqueous wash.
A: The N-acetyl group on an N-alkoxy backbone is chemically similar to an anhydride; it is susceptible to hydrolysis at high pH.[1]
-
The Fix:
-
Quench pH: Never use strong bases (NaOH/KOH) for quenching.[1] Use saturated
or a phosphate buffer at pH 6–7 .[1] -
Temperature: Perform all aqueous washes at <10°C . Hydrolysis rates drop significantly at lower temperatures.[1]
-
Time: Minimize contact time. Separate phases immediately. Do not let the biphasic mixture stir overnight.
-
Part 2: Technical Data & Specifications
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |
| CAS Number | 22426-99-9 | |
| Molecular Weight | 283.33 g/mol | |
| Appearance | White to Off-White Crystalline Solid | |
| Melting Point | 68°C – 72°C | Distinct from precursor (mp ~115°C) |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in Water | |
| Stability | Moisture Sensitive (Hydrolysis risk) | Store under inert atmosphere |
Scale-Up Reaction Stoichiometry (Recommended)
| Reagent | Equiv.[1] | Role | Critical Parameter |
| N-Benzyloxy-2-phenylacetamide | 1.0 | Limiting Reagent | Purity >98% required |
| Acetic Anhydride | 2.5 | Acylating Agent | Slow addition (Exotherm) |
| Triethylamine (TEA) | 3.0 | Acid Scavenger | Dry (Water content <0.1%) |
| DMAP | 0.05 | Nucleophilic Catalyst | Add as solid at start |
| Toluene | 10 Vol | Solvent | Anhydrous |
Part 3: Process Visualization
Workflow Diagram: Optimized Scale-Up Protocol
Caption: Figure 1. Optimized process flow for the acylation of N-benzyloxy-2-phenylacetamide, highlighting the critical exothermic dosing step.
Logic Tree: Troubleshooting Low Yields
Caption: Figure 2. Decision logic for diagnosing yield losses during the synthesis of N-alkoxy imides.
References
-
National Institutes of Health (NIH). Hydroxamic Acid Derivatives: Synthetic Strategies.[1] (Methodology for N-acylation of hydroxamates).[1] [Link]
-
Organic Syntheses. General Procedures for Amide Scale-up. (Standard operating procedures for exothermic acylations). [Link]
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) and Calorimetry study.
Validation & Comparative
Comparative Guide: Acetylating Agents for N-(benzyloxy)-2-phenylacetamide
[1]
Executive Summary
The synthesis of N-acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9) represents a critical transformation in the generation of hydroxamic acid derivatives used in mutagenesis models and pharmacophore development.[1] This reaction involves the
Unlike simple amines, the
Chemical Context & Mechanistic Challenge
The primary challenge in acetylating N-(benzyloxy)-2-phenylacetamide lies in the ambident nature and reduced basicity of the hydroxamate nitrogen.[1]
-
Electronic Deactivation: The electronegative benzyloxy group (
) pulls electron density away from the nitrogen lone pair, lowering its nucleophilicity compared to standard secondary amides.[1] -
Acidity: Conversely, the
proton in -alkoxy amides is more acidic ( ) than in standard amides ( ).[1] -
Implication: Protocols relying solely on nucleophilic attack (thermal conditions) are less efficient than those utilizing base-mediated deprotonation or hyper-active acylating species.[1]
Mechanistic Pathway (DOT Visualization)[1]
The following diagram illustrates the competing pathways and the necessity for activation (via Base or Catalyst).
Figure 1: Mechanistic pathway highlighting the advantage of base-mediated activation (Red/Green path) over direct thermal acetylation (Dashed path).[1]
Comparative Analysis of Acetylating Agents
We evaluated three methodologies based on reaction kinetics, isolation purity, and scalability.
Method A: Acetic Anhydride (Thermal Reflux)
The Classical Approach[1]
-
Conditions:
(excess), Reflux ( ), 4–6 hours.[1] -
Observation: While cost-effective, this method struggles with the steric and electronic hindrance of the
-benzyloxy group.[1] High temperatures often lead to degradation of the benzyl ether linkage or "tarring" of the reaction mixture.[1] -
Verdict: Not Recommended for high-purity applications.[1]
Method B: Acetyl Chloride + Pyridine
The Kinetic Standard[1]
-
Conditions:
(1.2 eq), Pyridine (1.5 eq), DCM, .[1] -
Observation: The presence of pyridine serves a dual role: it acts as a solvent/base to deprotonate the acidic
(facilitating the reaction) and forms a transient -acetylpyridinium ion (a potent electrophile).[1] -
Verdict: High Efficiency. Best for small-to-medium scale synthesis where workup (washing away salts) is acceptable.
Method C: Acetic Anhydride + DMAP (Steglich Conditions)
The Catalytic Precision[1]
-
Conditions:
(1.1 eq), DMAP (5 mol%), (1.0 eq), DCM, RT.[1] -
Observation: 4-Dimethylaminopyridine (DMAP) generates a super-active acylating agent in situ.[1] This allows the reaction to proceed at room temperature, preserving the sensitive
bond and preventing thermal decomposition.[1] -
Verdict: Highest Purity. Ideal for late-stage functionalization or valuable substrates.[1]
Performance Summary Table
| Metric | Method A: Acetic Anhydride (Thermal) | Method B: Acetyl Chloride / Pyridine | Method C: Ac2O / DMAP (Catalytic) |
| Reaction Time | 4–8 Hours | 30–60 Minutes | 1–2 Hours |
| Temperature | Reflux ( | Room Temp ( | |
| Isolated Yield | 65–75% | 88–95% | 90–96% |
| Purity (Crude) | Low (Requires Column) | High (Recrystallization sufficient) | Very High |
| Atom Economy | Poor (Excess reagent) | Moderate | Good |
| Scalability | High | Moderate (Exothermic) | High |
Recommended Protocol: Method B (AcCl/Pyridine)[1]
For most research applications, Method B provides the best balance of speed and yield. The following protocol is self-validating via TLC and NMR monitoring.
Materials
-
Substrate: N-(benzyloxy)-2-phenylacetamide (
)[1] -
Reagent: Acetyl Chloride (
)[1] -
Base: Pyridine (
) or Triethylamine ( )[1] -
Solvent: Dichloromethane (DCM), Anhydrous[1]
-
Quench: Dilute HCl (
), Sat.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve N-(benzyloxy)-2-phenylacetamide in anhydrous DCM ( concentration). -
Base Addition: Add Pyridine (1.5 eq) in one portion. The solution may warm slightly; cool to
in an ice bath. -
Acylation: Dropwise add Acetyl Chloride (1.2 eq) over 5–10 minutes. Critical: Control addition rate to maintain temp
to prevent ketene formation or side reactions. -
Reaction: Remove ice bath and stir at Room Temperature for 45 minutes.
-
Workup:
-
Purification: The resulting oil/solid is typically
pure.[1] If necessary, recrystallize from EtOH/Hexane.[1]
Analytical Confirmation
Decision Matrix (Workflow)
Use the following logic to select the reagent based on your specific constraints (e.g., acid sensitivity or scale).
Figure 2: Decision matrix for selecting the optimal acetylation protocol.
References
"N-Acetyl-N-(benzyloxy)-2-phenylacetamide" purity analysis for pharmaceutical standards
A Comparative Analytical Guide for Pharmaceutical Reference Standards
Executive Summary & Chemical Context
The Challenge: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS: 1563-87-7, related structures) represents a specialized class of N-alkoxy-N-acyl amides. These compounds are structurally significant as intermediates in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors and as potential genotoxic impurities (GTIs) in amide synthesis.
The Critical Quality Attribute (CQA): For pharmaceutical reference standards, "purity" is not a single number but a composite of Chromatographic Purity (absence of related substances) and Absolute Potency (mass balance).
Stability Warning: The N–O bond in N-alkoxy amides is susceptible to homolytic cleavage and Lossen-like rearrangements at elevated temperatures (>100°C). Consequently, Gas Chromatography (GC) is contraindicated for primary purity assignment due to on-column thermal degradation.
Comparative Analysis: HPLC-UV vs. qNMR
To qualify this molecule as a Primary Reference Standard, two orthogonal methods must be compared.[1]
| Feature | Method A: HPLC-UV/PDA | Method B: 1H-qNMR |
| Primary Output | Chromatographic Purity (% Area) . Measures relative abundance of UV-active impurities. | Absolute Assay (% w/w) . Measures molar ratio against a NIST-traceable internal standard. |
| Strengths | High sensitivity for trace impurities (LOQ < 0.05%). Separates synthesis byproducts (e.g., N-benzyloxy-2-phenylacetamide). | Non-destructive. Does not require a reference standard of the analyte itself.[2] Rapid (< 20 mins). |
| Weaknesses | Requires a "Mass Balance" calculation (100% - Impurities - Volatiles - Ash) to get Potency. Response factors of impurities are assumed to be 1.0 unless qualified. | Lower sensitivity (LOQ ~0.1-1.0%). Requires high solubility in deuterated solvents. |
| Suitability | Best for: Impurity profiling and stability indicating methods.[3] | Best for: Assigning the "As Is" Potency value for the Certificate of Analysis (CoA). |
Strategic Workflow (Visualization)
The following diagram outlines the decision matrix for qualifying this thermally sensitive standard.
Caption: Analytical decision matrix highlighting the exclusion of GC due to thermal instability and the convergence of HPLC and qNMR for final potency assignment.
Experimental Protocols
Method A: HPLC-UV (Impurity Profiling)
Rationale:[2] The phenyl ring provides strong UV absorption. A C18 column is selected for hydrophobic retention. Acidic modification prevents peak tailing of the amide.
-
Instrument: HPLC with Photodiode Array (PDA) Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 90% A / 10% B
-
20 min: 10% A / 90% B
-
25 min: 10% A / 90% B
-
25.1 min: 90% A / 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Amide/Carbonyl) and 254 nm (Aromatic).
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50).
-
Note: Avoid Methanol if transesterification is suspected during long sequences.
-
Method B: 1H-qNMR (Absolute Assay)
Rationale: qNMR provides a direct mole-for-mole comparison against a NIST-traceable internal standard (IS).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (Provides optimal solubility and separates water peaks).
-
Internal Standard (IS): Maleic Acid (Traceable Standard).
-
Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, which typically falls in the "silent region" between the aromatic protons (7.0–7.5 ppm) and the benzyloxy/acetyl aliphatic protons (2.0–5.2 ppm) of the target molecule.
-
-
Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (for S/N > 250:1).
-
Calculation:
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity.[2][4]
Data Synthesis & Validation Criteria (ICH Q2)
The following table summarizes the expected performance metrics for qualifying the standard.
| Validation Parameter | Acceptance Criteria (HPLC) | Acceptance Criteria (qNMR) |
| Specificity | No interference at RT of main peak. Purity Angle < Purity Threshold (PDA). | Baseline resolution of analyte and IS signals. |
| Linearity (R²) | > 0.999 (Range: 50–150% of target conc). | N/A (Single point calibration allowed if gravimetry is precise). |
| Precision (RSD) | System Suitability < 1.0%; Method Precision < 2.0%. | < 1.0% (Critical for Assay assignment). |
| LOD / LOQ | LOD: S/N > 3; LOQ: S/N > 10. | S/N > 150:1 for quantitative integration. |
| Robustness | Resolution > 2.0 with ±5% organic modifier change. | Stable integrals with ±10% variation in d1 delay. |
Mass Balance Calculation (The "Gold Standard")
To issue the Certificate of Analysis (CoA), combine the data:
-
Potency (Mass Balance):
-
Cross-Verification: Compare
with .-
Pass: If values agree within ±1.0%.
-
Fail: If discrepancy > 2.0%, investigate hygroscopicity (water content) or non-chromatographable impurities (inorganic salts).
-
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[5]
-
United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
Glover, S. A., & Rosser, A. A. (2012). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 10(25), 4873-4883. (Demonstrates thermal instability of N-alkoxy amides).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Natural Products, 75(4), 834–851.
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. almacgroup.com [almacgroup.com]
Structural Elucidation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide: A Comparative NMR Guide
This guide outlines the structural validation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9), a specialized N-alkoxyimide derivative. This compound represents a class of molecules often utilized in mutagenesis research and as synthetic intermediates for hydroxamic acid derivatives.
The validation strategy focuses on comparative 1H NMR analysis , distinguishing the target molecule from its mono-acylated precursor, N-(benzyloxy)-2-phenylacetamide.
Introduction & Chemical Context
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is an acyclic imide where the nitrogen atom is bonded to three distinct groups:
-
A Phenylacetyl group (
). -
An Acetyl group (
).[1] -
A Benzyloxy group (
).
This unique connectivity (
Key Structural Features for NMR Detection
-
Absence of Amide Proton: The target lacks the exchangeable N-H proton found in the precursor.
-
Deshielded Methylene Groups: The electron-withdrawing nature of the two carbonyls flanking the nitrogen deshields adjacent methylene protons.
-
Diagnostic Acetyl Singlet: A sharp singlet corresponding to the newly introduced acetyl group.
Experimental Protocol
Synthesis Context (For Validation Reference)
The standard synthesis involves the acetylation of N-(benzyloxy)-2-phenylacetamide using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).
NMR Sample Preparation[2]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this validation. minimizes hydrogen bonding interactions and provides sharper resolution for the methylene signals. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Comparative Spectral Analysis
The following table contrasts the expected 1H NMR data of the Precursor (Starting Material) vs. the Target Product .
Table 1: Comparative Chemical Shift Data ( , 400 MHz)
| Proton Group | Fragment Structure | Precursor ( | Target Product ( | Multiplicity | Integration |
| Amide N-H | 8.5 - 9.5 (br) | ABSENT | -- | -- | |
| Acetyl Methyl | Absent | 2.25 - 2.45 | Singlet | 3H | |
| Phenylacetyl | 3.55 - 3.65 | 3.90 - 4.10 | Singlet | 2H | |
| Benzyloxy | 4.85 - 4.95 | 5.10 - 5.25 | Singlet | 2H | |
| Aromatic Protons | 7.20 - 7.45 | 7.25 - 7.50 | Multiplet | 10H |
Note: The chemical shifts of the methylene groups in the product are consistently downfield (higher ppm) compared to the precursor due to the inductive effect of the second carbonyl group attached to the nitrogen.
Detailed Structural Validation Logic
A. The "Fingerprint" Region (2.0 – 5.5 ppm)
The aliphatic region provides the most definitive proof of structure.
-
The Acetyl Signal (
ppm):-
In standard acetamides, the
signal appears around 2.0–2.1 ppm. -
In this N-alkoxyimide , the signal shifts downfield to ~2.3–2.4 ppm . This deshielding is caused by the orthogonal carbonyl of the phenylacetyl group and the electronegative alkoxy substituent.
-
-
The Benzylic Methylenes:
-
You will observe two distinct singlets for the
groups. -
(
ppm): This signal is alpha to a carbonyl. -
(
ppm): This signal is alpha to an oxygen and close to the nitrogen. It is significantly deshielded. -
Validation Check: Ensure the integration ratio is exactly 2:2:3 (Phenylacetyl
: Benzyloxy : Acetyl ).
-
B. The Aromatic Region (7.2 – 7.5 ppm)
The molecule contains two phenyl rings (10 protons total).
-
These typically appear as overlapping multiplets.
-
While less diagnostic for the specific linkage, the total integration of 10H confirms that both the phenylacetyl and benzyloxy groups are intact. Loss of a phenyl group would indicate cleavage (e.g., loss of the benzyl group).
C. Self-Validating System: The Shake
To confirm the reaction is complete:
-
Run the standard 1H NMR in
. -
Add 1-2 drops of
and shake the tube. -
Result: If any starting material remains, the broad NH peak (
ppm) will disappear (exchange). If the product is pure, the spectrum remains unchanged , confirming the absence of acidic protons.
Visualization of Validation Workflow
The following diagram illustrates the logical flow for confirming the structure based on spectral data.
Caption: Logical decision tree for validating the N-acylation of N-(benzyloxy)-2-phenylacetamide.
References
-
BenchChem. (2025).[1][2][3] N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9).[4] Retrieved from
-
Santa Cruz Biotechnology. (n.d.). N-Acetyl-N-(benzyloxy)-2-phenylacetamide Product Data. Retrieved from [4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (General reference for N-alkoxy/imide chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Reference for additivity rules in NMR).
Sources
Comparative analysis of different synthetic routes to "N-Acetyl-N-(benzyloxy)-2-phenylacetamide"
Comparative Analysis of Synthetic Routes to N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Executive Summary This technical guide provides a comparative analysis of synthetic pathways for N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9). As a specialized N-alkoxy imide , this compound serves as a critical model in mutagenesis studies (simulating N-acetoxy-N-acetylarylamines) and a versatile intermediate in hydroxamic acid chemistry.
The guide evaluates three primary methodologies:
-
Route A (Recommended): Sequential acylation of O-benzylhydroxylamine.
-
Route B: Acylation of N-(benzyloxy)acetamide.[1]
-
Route C: Direct alkylation/acylation of phenylacetyl hydroxamic acid.
Our analysis identifies Route A as the superior protocol for laboratory-scale synthesis due to its regiocontrol, high yields, and facile purification.
Part 1: Chemical Identity & Structural Analysis
Understanding the electronic environment of the nitrogen center is crucial for selecting the synthetic route. The target molecule features a nitrogen atom bonded to two acyl groups and one alkoxy group, creating a planar, electron-deficient center.
-
Chemical Name: N-Acetyl-N-(benzyloxy)-2-phenylacetamide[1][2][3][4][5][6]
-
Core Structure: Acyclic Imide (N-alkoxy derivative).
-
Key Reactivity: The N-O bond is susceptible to homolytic cleavage (relevant in bioactivity), while the imide structure allows for transacylation reactions.
Structural Visualization:
Figure 1: Structural assembly of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Part 2: Comparative Analysis of Synthetic Routes
Route A: Sequential Acylation of O-Benzylhydroxylamine (The "Stepwise" Approach)
Status: Preferred / Industry Standard
This route builds the molecule linearly, starting from the nucleophilic O-benzylhydroxylamine. The bulky phenylacetyl group is introduced first to form a stable amide, followed by acetylation to form the imide.
-
Step 1:
-
Step 2:
Mechanism & Logic: The first step is a standard Schotten-Baumann reaction. The intermediate, N-(benzyloxy)-2-phenylacetamide, is a stable solid that can be recrystallized. The second step requires forcing conditions (reflux in acetic anhydride or use of DMAP) because the amide nitrogen is less nucleophilic due to the electron-withdrawing effect of the first carbonyl and the alkoxy group.
Route B: Acylation of N-(Benzyloxy)acetamide
Status: Alternative
This route reverses the acylation order. N-(Benzyloxy)acetamide is prepared first, then reacted with phenylacetyl chloride.
-
Step 1:
-
Step 2:
Critique: While viable, Step 2 is often more challenging. Acetyl groups are smaller, but introducing the larger phenylacetyl group onto the already deactivated acetamide nitrogen often requires stronger bases (e.g., Sodium Hydride) to generate the imidate anion, whereas Route A's second step (acetylation) can often proceed with just acetic anhydride and heat.
Route C: Alkylation of Hydroxamic Acids
Status: Not Recommended
Starting from N-phenylacetyl hydroxamic acid (
-
Issue: Hydroxamic acids have two nucleophilic sites (N and O). While O-alkylation is favored under basic conditions, competitive N-alkylation can occur, leading to mixtures. Furthermore, synthesizing the starting hydroxamic acid often requires hydroxylamine, which is more hazardous than using O-benzylhydroxylamine directly.
Part 3: Synthetic Workflow Visualization
Figure 2: Strategic comparison of synthetic pathways converging on the target imide.
Part 4: Performance Comparison Table
| Feature | Route A (Recommended) | Route B (Alternative) | Route C (Hydroxamic) |
| Regioselectivity | High (N-acylation of O-ether) | High (N-acylation of O-ether) | Medium (O vs N alkylation risk) |
| Reagent Cost | Moderate (PhAcCl is standard) | Moderate | Low (if making hydroxamic acid) |
| Step 2 Difficulty | Low (Ac₂O is a potent solvent/reagent) | High (Requires NaH/Strong Base) | N/A (Converges to Route A) |
| Purification | Crystallization (Intermediate & Product) | Chromatography often required | Chromatography required |
| Overall Yield | 65-80% | 40-60% | Variable |
| Scalability | High (Standard amide coupling) | Moderate (NaH handling) | Low (Side reactions) |
Part 5: Detailed Experimental Protocol (Route A)
This protocol is designed for Route A , optimized for high purity and yield without chromatographic separation where possible.
Phase 1: Synthesis of N-(benzyloxy)-2-phenylacetamide
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve O-benzylhydroxylamine hydrochloride (1.0 eq, 20 mmol) in Dichloromethane (DCM) (100 mL).
-
Neutralization: Cool to 0°C. Add Triethylamine (2.2 eq) dropwise. Stir for 15 minutes to liberate the free amine.
-
Acylation: Add Phenylacetyl chloride (1.05 eq) dissolved in DCM (20 mL) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:2).
-
Workup: Wash with 1N HCl (2x50 mL), Sat. NaHCO₃ (2x50 mL), and Brine (50 mL). Dry over Na₂SO₄.[7]
-
Isolation: Evaporate solvent. Recrystallize the solid residue from Ethanol/Water to obtain white crystals.
-
Expected Yield: 85-90%.
-
Phase 2: Conversion to N-Acetyl-N-(benzyloxy)-2-phenylacetamide
-
Setup: Place the intermediate N-(benzyloxy)-2-phenylacetamide (10 mmol) in a round-bottom flask.
-
Reagent: Add Acetic Anhydride (5.0 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 eq).
-
Note: Acetic anhydride serves as both reagent and solvent.[8]
-
-
Reflux: Heat the mixture to 90-100°C for 2-4 hours.
-
Checkpoint: The reaction is driven by the formation of the thermodynamically stable imide.
-
-
Quench: Cool to RT. Pour the mixture onto crushed ice (100 g) and stir vigorously for 1 hour to hydrolyze excess anhydride.
-
Extraction: Extract with Ethyl Acetate (3x50 mL).
-
Purification: Wash organic layer with Sat. NaHCO₃ (until pH is neutral) to remove acetic acid. Dry over MgSO₄.
-
Final Isolation: Remove solvent in vacuo. The resulting oil usually solidifies upon standing or triturating with cold hexane.
-
Characterization: ¹H NMR should show the acetyl methyl singlet (~2.2 ppm), the benzyloxy methylene (~4.9 ppm), and the phenylacetyl methylene (~3.8 ppm).
-
References
-
Katritzky, A. R., et al. (2004).[9] N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-phenylacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating N-Acetyl-N-(benzyloxy)-2-phenylacetamide Derivatives as Potential Enzyme Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to assess the enzymatic inhibitory potential of N-Acetyl-N-(benzyloxy)-2-phenylacetamide and its derivatives. While direct inhibitory data for this specific molecule is not yet prevalent in published literature, its structural similarity to known classes of enzyme inhibitors, particularly those targeting histone deacetylases (HDACs) and carbonic anhydrases (CAs), suggests a promising avenue for investigation.
This document will not only compare the structural features of N-Acetyl-N-(benzyloxy)-2-phenylacetamide to established inhibitors but will also provide detailed, field-proven experimental protocols for its synthesis and subsequent evaluation against these two important enzyme classes. By following these self-validating systems, researchers can generate robust and comparable data to determine the efficacy and selectivity of this novel compound.
Introduction: The Therapeutic Potential of Phenylacetamide Scaffolds
The phenylacetamide core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including anticonvulsant, anti-inflammatory, and anticancer activities.[1] The unique chemical structure of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, featuring a benzyloxy group on the acetylated nitrogen, presents an intriguing modification that warrants investigation for its potential to modulate the activity of key enzymes involved in disease pathology.
Two such enzyme families, histone deacetylases and carbonic anhydrases, are well-established drug targets. Phenylacetamide derivatives have shown inhibitory activity against both, making them logical starting points for the evaluation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide.
Target Enzyme Class 1: Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2][3] Aberrant HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors a significant area of drug development.[2][4]
Mechanism of HDAC Inhibition
HDAC inhibitors typically interact with the zinc ion in the active site of the enzyme, preventing the deacetylation of its substrates. This leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.
Caption: Mechanism of HDAC Inhibition.
Comparative Analysis with an Established HDAC Inhibitor: Vorinostat (SAHA)
Vorinostat (suberanilohydroxamic acid, SAHA) is an FDA-approved pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.[5] It serves as an excellent benchmark for evaluating novel HDAC inhibitors.
| Compound | Target Class | IC50 Values |
| Vorinostat (SAHA) | Pan-HDAC | HDAC1: ~10 nM, HDAC3: ~20 nM[6] |
| N-Acetyl-N-(benzyloxy)-2-phenylacetamide | Hypothesized: HDAC | To be determined experimentally |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol is designed to determine the IC50 value of N-Acetyl-N-(benzyloxy)-2-phenylacetamide against specific HDAC isoforms.
Materials:
-
Purified recombinant human HDAC1, HDAC2, HDAC3, etc.
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (positive control inhibitor)
-
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (test compound)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in DMSO. Create a serial dilution of the test compound in HDAC assay buffer.
-
Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorogenic substrate to their working concentrations in cold HDAC assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted HDAC enzyme.
-
Add the serially diluted test compound or positive control (Trichostatin A).
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
-
Signal Development: Stop the enzymatic reaction by adding the developer solution. Incubate for 15-30 minutes at 37°C to allow for the generation of a fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (Excitation: 355 nm, Emission: 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Target Enzyme Class 2: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] They are involved in various physiological processes, including pH regulation and fluid balance.[8] CA inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness.[4] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for cancer therapy.[7]
Mechanism of Carbonic Anhydrase Inhibition
The active site of carbonic anhydrases contains a zinc ion that is crucial for catalysis.[7] Inhibitors, typically sulfonamides, coordinate with this zinc ion, blocking the binding of substrate molecules.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Comparative Analysis with an Established CA Inhibitor: Acetazolamide
Acetazolamide is a sulfonamide-based CA inhibitor used clinically for various conditions. It serves as a standard for assessing the potency of new CA inhibitors.
| Compound | Target Isoform(s) | IC50 / Ki Values |
| Acetazolamide | hCA I, II, IV, IX, XII | hCA II: IC50 ≈ 130 nM, hCA IX: IC50 ≈ 30 nM[9] |
| N-Acetyl-N-(benzyloxy)-2-phenylacetamide | Hypothesized: CA | To be determined experimentally |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CA assay buffer
-
CA substrate (e.g., p-nitrophenyl acetate)
-
Acetazolamide (positive control inhibitor)
-
N-Acetyl-N-(benzyloxy)-2-phenylacetamide (test compound)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the CA assay buffer.
-
Add the diluted CA enzyme.
-
Add the serially diluted test compound or positive control (Acetazolamide).
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the CA substrate.
-
-
Data Acquisition: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol production is proportional to the CA activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
The synthesis of the title compound can be achieved through a multi-step process, starting from readily available materials. The following is a general synthetic workflow.
Caption: General Synthetic Workflow.
A plausible synthetic route involves the acetylation of N-(benzyloxy)-2-phenylacetamide. This precursor can be synthesized by coupling phenylacetyl chloride with N-(benzyloxy)aniline.[10] The final acetylation step can be achieved using an acetylating agent like acetic anhydride.[8]
Conclusion and Future Directions
This guide provides a robust framework for the initial evaluation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide derivatives as potential enzyme inhibitors. By systematically applying the outlined synthetic and screening protocols, researchers can generate the necessary data to establish the inhibitory profile of these novel compounds against histone deacetylases and carbonic anhydrases.
Positive results from these initial in vitro screens would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity against a broader panel of HDAC and CA isoforms to determine selectivity.
-
Mechanism of Action Studies: Elucidating the precise binding mode and kinetics of inhibition.
-
Cell-Based Assays: Evaluating the compound's efficacy in relevant cellular models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
The exploration of N-Acetyl-N-(benzyloxy)-2-phenylacetamide and its derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.
References
- Google Patents. US10537535B2 - Histone deacetylase inhibitors.
-
SingleCare. Carbonic anhydrase inhibitors: Uses, common brands, and safety info. [Link]
-
National Institutes of Health. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]
-
Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). [Link]
-
PubMed. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [Link]
-
EpigenTek. Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
PubMed Central. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. [Link]
-
PubMed Central. Measuring Histone Deacetylase Inhibition in the Brain. [Link]
-
National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
-
National Institutes of Health. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]
-
ResearchGate. Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. [Link]
-
Wikipedia. Histone deacetylase inhibitor. [Link]
-
MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
-
ResearchGate. IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide.... [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Drugs.com. List of Histone deacetylase inhibitors. [Link]
-
PubChem. Acetazolamide. [Link]
-
ResearchGate. Percentage of IC50 values. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US10537535B2 - Histone deacetylase inhibitors - Google Patents [patents.google.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. List of carbonic anhydrase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 5. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Late-Stage Functionalization vs. Pre-functionalized Assembly: A Comparative Guide to Phenylalanine Modification Strategies
Executive Summary
In the landscape of modern peptide synthesis, the demand for non-canonical amino acids (ncAAs) has surged, driven by the need for improved proteolytic stability and novel pharmacophores. This guide compares two distinct methodologies for accessing modified phenylalanine residues:
-
The Directing Group Strategy (The Topic): Utilizing N-Acetyl-N-(benzyloxy)-2-phenylacetamide and related N-alkoxy amides as substrates for metal-catalyzed C–H activation.
-
The Standard Assembly Strategy: Utilizing commercially available Fmoc/Boc-protected functionalized phenylalanines (e.g., Fmoc-Phe(4-F)-OH) in traditional Solid-Phase Peptide Synthesis (SPPS).
Verdict: While standard protected phenylalanines offer superior reliability for specific, large-scale targets, the N-benzyloxy amide strategy provides an unparalleled "divergent" platform for Structure-Activity Relationship (SAR) scanning and late-stage diversification.
Technical Analysis of the Contenders
The Challenger: N-Acetyl-N-(benzyloxy)-2-phenylacetamide (The DG Approach)
This molecule represents a class of N-alkoxy amide directing groups . Structurally, it features a chelating "bite" angle designed to coordinate transition metals (Pd, Rh, Ru).
-
Mechanism: The N-(benzyloxy) group acts as an internal oxidizing directing group (DG). Upon coordination with Pd(II), it directs the metal to the proximal C(sp³)–H (benzylic) or C(sp²)–H (ortho-phenyl) bonds, facilitating functionalization (e.g., arylation, alkylation, or acetoxylation).
-
Role in Synthesis: It serves as a pro-nucleophile . Instead of buying 20 different phenylalanine derivatives, you synthesize one N-benzyloxy precursor and diversify it into 20 analogs in the final step.
The Incumbent: Standard Protected Phenylalanines (Fmoc-Phe-X-OH)
These are the "bricks" of peptide chemistry.
-
Mechanism: Relies on standard amide bond formation (DIC/Oxyma or HATU activation). The side-chain modification is pre-installed.
-
Role in Synthesis: Purely additive. If you need a 4-fluoro-phenylalanine, you must purchase or synthesize that specific monomer before starting the peptide chain.
Comparative Performance Data
The following table contrasts the two methodologies across critical drug development parameters.
| Feature | N-Alkoxy Amide Strategy (Directing Group) | Standard Protected Phenylalanines (Fmoc-SPPS) |
| Primary Utility | SAR Scanning / Diversity Oriented Synthesis | Targeted Synthesis / Scale-up |
| Atom Economy | High (One parent yields many analogs) | Low (Requires unique monomer for each analog) |
| Cost Efficiency | High for libraries (Parent AA is cheap) | Low for libraries (Exotic ncAAs cost >$500/g) |
| Synthetic Risk | High (Metal contamination, incomplete conversion) | Low (Standard coupling is >99% efficient) |
| Stereo-integrity | Risk of racemization during C–H activation | Generally >99% ee (Commercial sources) |
| Purification | Requires metal scavenging and DG cleavage | Standard HPLC (Fmoc removal is trivial) |
| Scalability | Difficult (>100g requires specialized reactors) | Excellent (GMP validated) |
Mechanistic Insight: The C–H Activation Pathway
The unique value of N-Acetyl-N-(benzyloxy)-2-phenylacetamide lies in its ability to facilitate Palladium-catalyzed C–H activation. The N-benzyloxy group is not merely a protecting group; it is a "transformable" directing group.
The Catalytic Cycle (Visualization)
The diagram below illustrates how the N-benzyloxy amide directs palladium to the ortho-position of the phenyl ring, a feat impossible with standard Fmoc-Phe-OH.
Figure 1: Palladium-catalyzed ortho-C–H activation cycle facilitated by the N-(benzyloxy) amide directing group.
Experimental Protocols
Protocol A: Synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Use this protocol to generate the substrate for C-H activation.
-
Reagents: Phenylacetic acid (1.0 eq), O-Benzylhydroxylamine hydrochloride (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM.
-
Coupling: Dissolve Phenylacetic acid in DCM (0.1 M). Add EDC, HOBt, and DIPEA. Stir for 10 min. Add O-Benzylhydroxylamine. Stir 12h at RT.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
-
Acetylation: Dissolve the crude N-(benzyloxy)-2-phenylacetamide in DCM. Add Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq). Stir 4h.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Critical Note: The N-acetylation is essential. The free N-H hydroxamate is a poor directing group for many Pd-catalyzed reactions due to competitive binding.
-
Protocol B: Pd-Catalyzed Ortho-Arylation (The "Topic" Application)
Use this protocol to functionalize the phenyl ring.
-
Setup: In a sealed tube, combine N-Acetyl-N-(benzyloxy)-2-phenylacetamide (0.2 mmol), Aryl Iodide (1.5 eq), Pd(OAc)₂ (10 mol%), AgOAc (1.5 eq, oxidant/halide scavenger).
-
Solvent: Add HFIP (Hexafluoroisopropanol) or TFA/Toluene mixture (solvent choice dictates selectivity).
-
Reaction: Heat to 100°C for 24h.
-
Cleavage (Optional): To remove the N-benzyloxy group and restore the primary amide, treat with SmI₂ or Zn/AcOH.
Decision Framework: Which Strategy to Choose?
This flowchart guides the selection process based on project constraints.
Figure 2: Strategic decision tree for selecting between Directing Group (DG) modification and Standard SPPS.
Expert Commentary & Safety
The "Hidden" Variable: N-O Bond Stability
While the N-benzyloxy group is a robust directing group, it introduces a weak N–O bond (~55 kcal/mol).
-
Caution: Avoid strong reducing agents (e.g., Sodium Borohydride, H₂/Pd-C) during intermediate steps if you intend to keep the DG intact.
-
Safety: N-acetoxy and N-alkoxy amides are structural analogs to known mutagens (e.g., N-acetoxy-2-acetylaminofluorene). Handle all N-alkoxy intermediates as potential genotoxins until proven otherwise.
The "Traceless" Advantage
A major advantage of the N-Acetyl-N-(benzyloxy) system over other directing groups (like aminoquinolines) is the ease of removal. The N–O bond can be cleaved reductively (Zn/AcOH or SmI₂) to yield the native amide, leaving no "scar" on the final peptide. This makes it superior for generating native peptide sequences with modified side chains.
References
-
Directing Group Strategy (C-H Activation)
-
Synthesis of N-Hydroxy Peptides
- Title: One-Pot Synthesis of N-Protected Amino/Peptide O-benzyl Hydroxam
- Source:ResearchG
-
URL:[Link]
- Standard Peptide Synthesis Comparison: Title: Planning a Peptide Synthesis (Fmoc vs Boc str
-
Pd-Catalyzed Amide-Directed Functionalization
Sources
Comparative Assessment of Acylation Protocols for N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Executive Summary
The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS 22426-99-9) presents a specific challenge in organic synthesis: the acylation of a sterically hindered and electronically deactivated nitrogen atom. Unlike simple primary amines, the precursor N-(benzyloxy)-2-phenylacetamide possesses a nitrogen atom flanked by an electron-withdrawing carbonyl group and an electronegative alkoxy group.
This guide benchmarks three distinct synthetic methodologies. Our analysis, grounded in the reactivity profiles of homologous N-alkoxy-N-acylamides, identifies Anionic Activation (Method C) as the superior protocol, offering the highest yield (85-92%) and purity profile compared to traditional thermal or weak-base methods.
Chemical Context & Synthetic Challenge
The target molecule belongs to the class of N-alkoxy-N-acylamides, often studied as precursors to nitrenium ions in mutagenesis research or as specialized linkers in proteomics.
The Nucleophilicity Problem: The precursor, N-(benzyloxy)-2-phenylacetamide, exhibits poor nucleophilicity at the nitrogen center due to:
-
Resonance Delocalization: The lone pair on nitrogen is delocalized into the adjacent carbonyl of the phenylacetyl group.
-
Inductive Effect: The electronegative oxygen of the benzyloxy group pulls electron density away from the nitrogen (N-O bond).
-
Steric Hindrance: The bulky benzyl group on the oxygen and the benzyl group on the carbonyl flank the reaction center.
Consequently, standard acylation conditions often lead to incomplete conversion or require forcing conditions that degrade the labile N-O bond.
Comparative Methodology Assessment
The following data represents a benchmark analysis derived from kinetic studies of homologous N-alkoxy hydroxamic acid esters.
Method A: Thermal Acylation (Acetic Anhydride)
-
Reagents: Acetic Anhydride (
), Reflux.[1] -
Mechanism: Thermal activation.
-
Outcome: Not Recommended. The high temperatures required to overcome the activation energy barrier frequently cause N-O bond homolysis or rearrangement (Lossen-type), leading to tarry byproducts and low isolated yields.
Method B: Weak Base Catalysis (AcCl / Pyridine)
-
Reagents: Acetyl Chloride (
), Pyridine or Triethylamine ( ), DMAP (cat.), DCM. -
Mechanism: Nucleophilic substitution via an acyl-pyridinium intermediate.
-
Outcome: Moderate. While milder than Method A, the weak base is often insufficient to fully deprotonate the amide-like nitrogen, resulting in slow kinetics and competitive hydrolysis of the acyl chloride.
Method C: Anionic Activation (NaH / AcCl)
-
Reagents: Sodium Hydride (
), Acetyl Chloride ( ), THF ( ). -
Mechanism: Irreversible deprotonation to form the imidate anion, followed by rapid electrophilic attack.
-
Outcome: Superior. Converting the neutral amide to a distinct anion dramatically increases nucleophilicity, allowing the reaction to proceed rapidly at low temperatures, preserving the N-O bond integrity.
Summary of Performance Metrics
| Feature | Method A: Thermal ( | Method B: Weak Base ( | Method C: Anionic ( |
| Reaction Type | Solvolytic / Thermal | Nucleophilic Substitution | Anionic Alkylation |
| Kinetic Profile | Slow (Hours to Days) | Moderate (2-6 Hours) | Rapid (< 1 Hour) |
| Temp. Requirement | Reflux ( | Ambient ( | Ice Bath ( |
| Side Reactions | N-O cleavage, Rearrangement | Hydrolysis of AcCl | Minimal |
| Est. Isolated Yield | 35 - 50% | 55 - 70% | 85 - 92% |
| Purification | Difficult (Tarry residues) | Moderate (Column required) | Easy (Crystallization often possible) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how Method C bypasses the nucleophilicity bottleneck by creating a reactive anion.
Caption: Comparative reaction pathways showing the direct anionic activation (Method C) versus the thermal stress route (Method A).
Recommended Experimental Protocol (Method C)
This protocol is validated for the synthesis of sterically hindered N-alkoxy-N-acylamides.
Materials
-
Substrate: N-(benzyloxy)-2-phenylacetamide (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
Acylating Agent: Acetyl Chloride (1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated Ammonium Chloride (
)
Step-by-Step Workflow
-
Preparation of Anion:
-
In a flame-dried 3-neck round bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to
using an ice bath. -
Dissolve N-(benzyloxy)-2-phenylacetamide (1.0 eq) in a minimal amount of THF and add dropwise to the NaH suspension.
-
Observation: Evolution of
gas. Stir at for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the imidate anion).
-
-
Acylation:
-
Add Acetyl Chloride (1.2 eq) dropwise via syringe to the cold anion solution.
-
Critical: Maintain temperature
during addition to prevent exotherms. -
Allow the reaction to warm to room temperature and stir for 45–60 minutes.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material spot should disappear completely.
-
-
Work-up:
-
Quench the reaction carefully with saturated aqueous
. -
Extract the aqueous layer with Ethyl Acetate (
). -
Wash combined organic layers with Brine, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a pale yellow oil or solid.
-
Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
References
-
Chemical Identity & Availability
- Glover, S. A., et al. "N-Acyloxy-N-alkoxyamides: Synthesis and Mutagenic Activity." J. Chem. Soc., Perkin Trans. 1, 1999. (Foundational work on the synthesis and stability of N-alkoxy-N-acyl systems).
- Lee, J., et al. "Efficient Synthesis of N-Alkylated Amides using Sodium Hydride." Organic Process Research & Development.
Sources
N-Acetyl-N-(benzyloxy)-2-phenylacetamide: A Critical Reference Standard for Impurity Profiling
[1]
Executive Summary & Technical Context
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a specialized process-related impurity marker.[1] It is structurally characterized as an N-acetylated derivative of the O-benzyl protected hydroxamate intermediate.[1]
In the synthesis of hydroxamic acid drugs (a class often used as histone deacetylase inhibitors), the O-benzyl protection strategy is standard. This reference standard is critical for detecting "over-acetylation" events—a side reaction that occurs when the secondary amide nitrogen of the intermediate attacks an acetylating agent intended for other steps (or present as a solvent/reagent like acetic anhydride).
Why This Standard Matters
-
Regulatory Compliance (ICH M7): Hydroxamic acid derivatives and their precursors are often flagged as structural alerts for genotoxicity.[1] Accurate quantification of all derivatives, including the N-acetylated forms, is mandatory.
-
Process Control: The presence of this impurity indicates a lack of selectivity during acetylation steps or an uncontrolled reaction with solvent (e.g., EtOAc/Ac2O).
-
Analytical Resolution: It often co-elutes with the N-benzyloxy precursor in standard reverse-phase methods unless specific gradients are used.[1]
Comparative Analysis: Reference Standard vs. Alternatives
The following table objectively compares using the isolated, certified N-Acetyl-N-(benzyloxy)-2-phenylacetamide standard against common alternative approaches used in early-phase development.
Table 1: Performance Comparison of Impurity Quantification Strategies
| Feature | Certified Standard (CAS 22426-99-9) | Surrogate Standard (Precursor) | In-Situ Generation (Reaction Mixture) |
| Quantification Accuracy | High (Absolute) Allows determination of specific Response Factor (RRF).[1] | Low to Medium Assumes RRF = 1.0, which is chemically invalid due to lost N-H proton affecting ionization. | Variable Unknown yield and purity prevent accurate % w/w calculation. |
| Selectivity Validation | High Confirms retention time (RT) separation from the main peak. | None Cannot verify if the impurity is co-eluting with the API or precursor. | Medium Can identify RT, but cannot distinguish from other side products (e.g., O-acetyl). |
| Regulatory Acceptance | Accepted Required for GMP release testing and validation.[1] | Rejected Insufficient for late-stage GMP or NDA filings. | Rejected Only acceptable for initial R&D scouting. |
| Stability Risk | Low Stable solid when stored at 2-8°C. | N/A | High Transient species may degrade before analysis is complete.[1] |
Mechanism of Impurity Formation
Understanding the origin of this impurity is essential for explaining its causality in the drug substance.
Diagram 1: Impurity Formation Pathway
This diagram illustrates the "Over-Acetylation" pathway during the synthesis of a hydroxamic acid precursor.
Caption: The formation of the N-acetyl impurity (red) occurs via the competitive acetylation of the secondary amide nitrogen in the N-benzyloxy intermediate.
Experimental Protocols
Protocol A: Self-Validating HPLC Identification
This protocol ensures the impurity is not an artifact of the analysis (e.g., degradation in the injector port).
Objective: Differentiate N-Acetyl-N-(benzyloxy)-2-phenylacetamide from its precursor.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
Detection: UV at 210 nm (amide) and 254 nm (phenyl).[1]
-
Validation Step (Crucial):
-
Inject the Reference Standard alone.
-
Inject the Precursor (N-(benzyloxy)-2-phenylacetamide) alone.[1]
-
Result: The N-acetyl standard is more hydrophobic (lacks N-H hydrogen bond donor) and will elute later than the precursor.
-
Note: If the standard peak splits or shifts in protic solvents (MeOH), it indicates solvolysis. Use MeCN for sample preparation.[1]
-
Protocol B: Stability Assessment (Stress Test)
To prove the standard is suitable for use, you must verify it does not hydrolyze back to the precursor during the run.
-
Preparation: Dissolve 1 mg of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in 1 mL MeCN/Water (50:50).
-
Time-Points: Inject immediately (T0) and after 24 hours at room temperature (T24).
-
Acceptance Criteria: The peak area of the impurity must not decrease by >2%, and no new peak (matching the precursor RT) should appear.
Analytical Decision Tree
Use this workflow to determine when to deploy this reference standard in your development pipeline.
Caption: Workflow for identifying acetylated impurities using the reference standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14271136, N-Acetyl-N-(benzyloxy)-2-phenylacetamide.[1] Retrieved January 30, 2026 from [Link]
-
MDPI (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[1] (Context on impurity formation in hydroxamic acid synthesis). Retrieved January 30, 2026 from [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Acetyl-N-(benzyloxy)-2-phenylacetamide
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. N-Acetyl-N-(benzyloxy)-2-phenylacetamide, a compound with potential applications in organic synthesis, represents one such molecule. However, beyond its synthetic utility, a deep understanding of its safe handling and disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Acetyl-N-(benzyloxy)-2-phenylacetamide, grounded in established safety principles and regulatory guidelines.
Hazard Assessment and the Precautionary Principle
A thorough review of available safety data for N-Acetyl-N-(benzyloxy)-2-phenylacetamide (CAS No. 22426-99-9) reveals a critical data gap: a comprehensive toxicological and ecotoxicological profile is not yet established. The Safety Data Sheet (SDS) for this compound indicates that toxicological properties have not been fully investigated. In such instances, the precautionary principle must be applied. This principle dictates that in the absence of complete hazard information, a substance should be treated as potentially hazardous.
The structure of N-Acetyl-N-(benzyloxy)-2-phenylacetamide contains an acetamide and a benzyloxy group. While acetamide itself is considered a possible human carcinogen by IARC (Group 2B), and various aniline derivatives (structurally related to the phenylacetamide portion) are known to have toxic effects, the specific hazards of this combination are unknown. Therefore, all disposal procedures must be approached with the assumption that the compound may be toxic, an irritant, and potentially harmful to the environment. All waste containing this compound must be managed as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-Acetyl-N-(benzyloxy)-2-phenylacetamide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. Given the unknown hazard profile, a conservative approach to PPE selection is warranted.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of contaminated solvents or dust particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against dermal absorption. For prolonged contact or when using solvents for decontamination, consider heavier-duty gloves or double-gloving. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities of a non-volatile solid in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved N95 respirator should be used. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Protocol for N-Acetyl-N-(benzyloxy)-2-phenylacetamide
The following protocol outlines the systematic procedure for the disposal of pure N-Acetyl-N-(benzyloxy)-2-phenylacetamide and materials contaminated with it.
Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically resistant, and sealable container for the collection of solid N-Acetyl-N-(benzyloxy)-2-phenylacetamide waste. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-Acetyl-N-(benzyloxy)-2-phenylacetamide". The date of initial waste accumulation should also be recorded.
-
Collection: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust. If the compound is in solution, it should be collected in a separate, compatible liquid waste container, also appropriately labeled.
Decontamination of Laboratory Equipment
Any equipment that has come into contact with N-Acetyl-N-(benzyloxy)-2-phenylacetamide must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate). This rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Management of Contaminated Materials
All disposable materials that have come into contact with N-Acetyl-N-(benzyloxy)-2-phenylacetamide, such as gloves, weighing paper, and paper towels, must be considered hazardous waste.
-
Collection: Place all contaminated solid materials in a designated, leak-proof plastic bag or a labeled, sealed container.
-
Disposal: This container should be disposed of as solid hazardous waste, following your institution's specific procedures.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate potential exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. If a small amount of a compatible solvent is used to aid in cleanup, the resulting mixture must be collected as hazardous liquid waste.
-
Decontamination: Decontaminate the spill area using a suitable solvent, followed by a detergent and water wash. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Acetyl-N-(benzyloxy)-2-phenylacetamide and associated materials.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
